Product packaging for Mito-TEMPO (hydrate)(Cat. No.:)

Mito-TEMPO (hydrate)

Cat. No.: B10765312
M. Wt: 529.0 g/mol
InChI Key: VFQFEHOQBRFUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Mitochondria-Targeted Antioxidants in Research

Mitochondria, often described as the powerhouses of the cell, are primary sites for the generation of reactive oxygen species (ROS) as a byproduct of energy production. nih.gov While conventional antioxidants can act throughout the cell, they often fail to reach sufficient concentrations within the mitochondria to counteract oxidative stress at its source. nih.govresearchgate.net This limitation led to the development of mitochondria-targeted antioxidants (MTAs), an innovative class of compounds designed to overcome this barrier. nih.govmdpi.com

The most common strategy for targeting antioxidants to mitochondria involves conjugating them to a lipophilic cation, most notably the triphenylphosphonium (TPP⁺) cation. nih.govfrontiersin.org The large negative membrane potential of the mitochondrial inner membrane actively drives the accumulation of these positively charged TPP⁺-linked molecules inside the mitochondrial matrix, where they can reach concentrations several hundred-fold higher than in the cytoplasm. researchgate.netnih.gov This targeted delivery enhances their efficacy in protecting mitochondrial components from oxidative damage. nih.govresearchgate.net

Besides Mito-TEMPO, other well-studied MTAs in academic research include MitoQ and SkQ1, which have been investigated for their potential in studying a range of conditions linked to mitochondrial oxidative stress. mdpi.comfrontiersin.org

Table 1: Key Mitochondria-Targeted Antioxidants in Research

Compound Antioxidant Moiety Primary ROS Target Key Feature
Mito-TEMPO TEMPO (piperidine nitroxide) Superoxide (B77818) (O₂•⁻) Acts as a superoxide dismutase (SOD) mimetic. nih.govmedchemexpress.com
MitoQ Ubiquinone (Coenzyme Q₁₀) Peroxyl radicals, Peroxynitrite Scavenges a broad range of ROS once recycled by the respiratory chain. mdpi.com
SkQ1 Plastoquinone Peroxyl radicals, Peroxynitrite A potent antioxidant component derived from plastoquinone. mdpi.comfrontiersin.org

Contextualizing Mito-TEMPO (hydrate) as a Superoxide Dismutase Mimetic

Mito-TEMPO is a synthetic antioxidant that combines the piperidine (B6355638) nitroxide TEMPO with the lipophilic TPP⁺ cation. nih.govcaymanchem.com This unique structure allows it to pass through lipid bilayers and accumulate specifically within mitochondria. caymanchem.com The "TEMPO" portion of the molecule is a stable radical that functions as a potent scavenger of superoxide (O₂•⁻) and alkyl radicals. medchemexpress.comtargetmol.com

Crucially, Mito-TEMPO acts as a mimetic of the enzyme superoxide dismutase (SOD). nih.govmedchemexpress.com In biological systems, SOD enzymes are the first line of defense against superoxide, converting it into hydrogen peroxide (H₂O₂), which can then be neutralized by other enzymes like catalase. nih.gov By mimicking this catalytic activity directly at the primary site of superoxide production, Mito-TEMPO provides researchers with a powerful tool to investigate the specific consequences of mitochondrial superoxide accumulation. nih.gov Its targeted action allows for a more precise dissection of cellular signaling and damage pathways originating from mitochondrial ROS compared to general, non-targeted antioxidants. nih.gov Research has shown that due to its targeted nature, it can be significantly more effective at mitigating mitochondrial oxidant stress than its non-targeted counterpart, TEMPO. nih.gov

Significance of Mitochondrial Reactive Oxygen Species in Cellular Biology and Disease Research

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, which are generated as natural byproducts of cellular metabolism, particularly oxidative phosphorylation in the mitochondria. nih.govnih.gov The mitochondrial electron transport chain can leak electrons, which then reduce molecular oxygen to form the superoxide anion (O₂•⁻), the primary mitochondrial ROS. nih.govyoutube.com This superoxide can be converted to other ROS, such as hydrogen peroxide (H₂O₂). nih.gov

Historically viewed as purely damaging byproducts, it is now understood that mitochondrial ROS (mROS) have a dual role in cellular biology. nih.govresearchgate.net At low concentrations, mROS act as critical signaling molecules, participating in the regulation of various physiological processes, including metabolic adaptation, immune responses, and cell growth. nih.govyoutube.com

However, when the production of mROS overwhelms the cell's antioxidant defense systems, a state of oxidative stress occurs. nih.gov This excess of mROS can inflict significant damage on cellular components, including mitochondrial DNA (mtDNA), proteins, and lipids. researchgate.netyoutube.com This mitochondrial damage is implicated in a wide array of pathological processes and human diseases. nih.govyoutube.com The accumulation of oxidative damage within mitochondria is a key factor studied in the context of aging and is closely associated with research into neurodegenerative diseases, cardiovascular conditions, and certain types of cancer. nih.govfrontiersin.orgyoutube.com The interrelationship between mitochondrial dysfunction and elevated ROS production creates a detrimental cycle, where initial defects can lead to increased ROS, which in turn exacerbates mitochondrial damage. nih.gov

Table 2: Selected Research Findings on the Effects of Mito-TEMPO

Research Area Model/System Used Key Finding Citation(s)
Hepatotoxicity Mouse model of acetaminophen (B1664979) overdose Mito-TEMPO attenuated liver injury by reducing mitochondrial oxidant stress and preventing mitochondrial dysfunction. nih.gov
Hearing Loss Rat model of noise-induced hearing loss Treatment with Mito-TEMPO reduced oxidative stress, mtDNA damage, and protected against hair cell and auditory nerve fiber loss. nih.gov
Hypoglycemia Mouse model of severe hypoglycemia Mito-TEMPO was found to attenuate oxidative stress and improve impaired mitochondrial energy metabolism in the brain. researchgate.net
Stem Cell Biology Human mesenchymal stem cells under induced oxidative stress The use of Mito-TEMPO was found to alleviate the damage induced by oxidative stress, partly through the upregulation of the Nrf2 signaling pathway. nih.gov
Inflammation Rat model of endotoxemia (LPS-induced) Mito-TEMPO treatment successfully mitigated tissue damage to the liver. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H38ClN2O3P B10765312 Mito-TEMPO (hydrate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H38ClN2O3P

Molecular Weight

529.0 g/mol

IUPAC Name

[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride;hydrate

InChI

InChI=1S/C29H35N2O2P.ClH.H2O/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;;/h5-19,23,33H,20-22H2,1-4H3;1H;1H2

InChI Key

VFQFEHOQBRFUAW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.O.[Cl-]

Origin of Product

United States

Mechanism of Action and Molecular Targeting of Mito Tempo Hydrate

Superoxide (B77818) and Alkyl Radical Scavenging Properties

The primary antioxidant function of Mito-TEMPO stems from its active moiety, a piperidine (B6355638) nitroxide group based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This component endows the molecule with the ability to act as a superoxide dismutase (SOD) mimetic, effectively neutralizing superoxide (O₂•⁻), a primary reactive oxygen species (ROS) generated within mitochondria. medchemexpress.com In addition to its superoxide scavenging activity, Mito-TEMPO is also proficient at scavenging alkyl radicals. medchemexpress.com This dual-scavenging capability allows it to mitigate a broader spectrum of radical-induced damage. The nitroxide radical can catalytically detoxify superoxide, converting it to less reactive species and thus preventing downstream oxidative damage to lipids, proteins, and mitochondrial DNA (mtDNA). nih.govnih.gov Studies have demonstrated that treatment with Mito-TEMPO effectively blocks mitochondrial ROS production and prevents subsequent oxidative stress. researchgate.net

Mitochondrial Accumulation via Triphenylphosphonium Moiety

A key feature of Mito-TEMPO's design is the covalent linkage of the TEMPO antioxidant moiety to a triphenylphosphonium (TPP⁺) cation. nih.gov This lipophilic, positively charged cation is the critical component for targeting the molecule to mitochondria. mdpi.com The large, hydrophobic surface area of the TPP⁺ cation allows it to readily pass through cellular and mitochondrial phospholipid bilayers. nih.gov This property enables Mito-TEMPO to be taken up by cells and subsequently concentrated within the mitochondrial matrix.

The accumulation of Mito-TEMPO within mitochondria is not a passive process but is actively driven by the mitochondrial membrane potential (ΔΨm). Healthy, respiring mitochondria maintain a significant negative electrochemical potential (typically -150 to -180 mV) across their inner membrane, with the matrix being negative relative to the intermembrane space. This strong negative charge attracts the positively charged TPP⁺ cation of the Mito-TEMPO molecule. mdpi.com This electrophoretic effect results in a substantial accumulation of Mito-TEMPO inside the mitochondria, reaching concentrations several hundred-fold higher than in the cytoplasm. nih.gov This targeted accumulation ensures that the antioxidant is concentrated at one of the main sites of cellular ROS production, enhancing its efficacy in protecting against mitochondrial oxidative stress.

Interactions with Mitochondrial Electron Transport Chain Components

Once accumulated in the matrix, Mito-TEMPO interacts with components of the mitochondrial electron transport chain (ETC). The ETC is the primary source of the superoxide that Mito-TEMPO is designed to scavenge, with major leakage sites at Complex I and Complex III. mdpi.com The interactions of Mito-TEMPO are not limited to simply scavenging the ROS produced by the ETC; the compound also directly engages with ETC components, influencing their redox state. One key interaction is with ubiquinone (Coenzyme Q10), a mobile electron carrier in the ETC. mdpi.com Studies have shown that Mito-TEMPO treatment can influence the redox state of the Q10 pool and restore the activity of mitochondrial enzyme complexes that are impaired under conditions of oxidative stress. researchgate.netmdpi.com

The accumulation of TPP⁺-containing molecules like Mito-TEMPO within the mitochondrial matrix can modulate the function of ETC complexes. While the primary role of Mito-TEMPO is antioxidative, its high concentration can influence the local redox environment. Some studies on TPP⁺-conjugated compounds have noted effects on mitochondrial respiration, including the potential for the TPP⁺ moiety itself to disrupt ETC function. mdpi.com For instance, research has shown that Mito-TEMPO treatment can lead to mitochondrial depolarization in certain contexts, indicating an alteration of ETC activity. researchgate.net The interaction with ubiquinol (B23937) (the reduced form of Coenzyme Q10) represents a direct modulation of the ETC's redox state. By accepting an electron from ubiquinol, Mito-TEMPO directly influences the electron flow and the redox balance of the ETC. This process is central to its own redox cycling and subsequent conversion to its hydroxylamine (B1172632) form.

Redox Cycling and Conversion to Hydroxylamine Species

A crucial aspect of Mito-TEMPO's mechanism is its ability to undergo redox cycling within the mitochondria. Upon entering the mitochondrial matrix, the nitroxide moiety of Mito-TEMPO is rapidly reduced to its corresponding hydroxylamine species, Mito-TEMPO-H. nih.gov This reduction is primarily carried out by a direct, non-enzymatic reaction with ubiquinol (CoQH₂) located in the inner mitochondrial membrane. nih.gov This process involves the transfer of a hydrogen atom from ubiquinol to the nitroxide.

Reaction Summary

Reactant 1 Reactant 2 Product 1 Product 2

This conversion is so efficient that within a biological system, the hydroxylamine form (Mito-TEMPO-H) is likely the predominant species present inside mitochondria. nih.gov The nitroxide can be regenerated if the hydroxylamine is oxidized, for example, by reacting with other radical species, allowing for a potential antioxidant cycle.

Cellular and Subcellular Effects of Mito Tempo Hydrate

Impact on Mitochondrial Function and Bioenergetics

Mitochondria, the powerhouses of the cell, are central to energy production and cellular homeostasis. Mito-TEMPO's primary locus of action is within these organelles, where it exerts profound effects on their function and energy-producing capabilities.

Restoration of Mitochondrial Membrane Potential

The mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and is essential for ATP synthesis. Various cellular stressors can lead to the dissipation of MMP, impairing mitochondrial function. Research has consistently shown that Mito-TEMPO can counteract these effects and restore MMP. For instance, in studies involving glutamate-induced neurotoxicity in SH-SY5Y cells, treatment with Mito-TEMPO was found to improve the mitochondrial membrane potential. nih.govnih.gov This restorative capability is attributed to its ability to scavenge mitochondrial reactive oxygen species (mtROS), which are key contributors to MMP loss. nih.gov Similarly, in models of 5-fluorouracil-induced cardiotoxicity, Mito-TEMPO pre-treatment helped in the restoration of the mitochondrial membrane potential. nih.gov Studies on primary cultured mouse neurons exposed to amyloid-beta toxicity also demonstrated that Mito-TEMPO preserves the mitochondrial membrane potential. nih.gov

Enhancement of Mitochondrial Respiration and ATP Production

Mitochondrial respiration, the process of generating ATP through the electron transport chain (ETC), is fundamental to cellular energy metabolism. youtube.comyoutube.com Mito-TEMPO has been shown to positively influence this process. In a study on 5-fluorouracil-induced cardiotoxicity, Mito-TEMPO pre-treatment significantly enhanced the activity of mitochondrial respiratory complexes. nih.gov This improvement in ETC function directly contributes to more efficient ATP production. Furthermore, in a rat model of noise-induced hearing loss, treatment with Mito-TEMPO improved ATP generation in the cochlea. frontiersin.orgnih.gov This enhancement of mitochondrial bioenergetics is crucial for cell survival and function, particularly under conditions of stress. nih.gov

Influence on Mitochondrial Morphology and Biogenesis

Mitochondrial biogenesis is the process of generating new mitochondria, which is vital for maintaining a healthy mitochondrial population. youtube.com Mito-TEMPO has been observed to influence this process. In a study on noise-induced hearing loss, Mito-TEMPO treatment was found to improve mitochondrial biogenesis in the cochlea. frontiersin.orgnih.gov This effect is linked to its ability to protect mitochondrial DNA (mtDNA) from oxidative damage. frontiersin.org Healthy mitochondrial morphology is also crucial for function, and while direct evidence of Mito-TEMPO's impact on morphology is still emerging, its role in mitigating mitochondrial dysfunction suggests a protective effect on mitochondrial structure. mdpi.comnih.gov

Table 1: Effects of Mito-TEMPO on Mitochondrial Bioenergetics

Parameter Cell/Tissue Model Observed Effect of Mito-TEMPO Reference
Mitochondrial Membrane Potential SH-SY5Y neuroblastoma cells Restoration nih.gov
Mitochondrial Membrane Potential Heart tissue (5-FU toxicity) Restoration nih.gov
Mitochondrial Respiration Heart tissue (5-FU toxicity) Enhancement of complex activity nih.gov
ATP Production Rat cochlea (noise-induced hearing loss) Improved generation frontiersin.orgnih.gov
Mitochondrial Biogenesis Rat cochlea (noise-induced hearing loss) Improved frontiersin.orgnih.gov

Modulation of Cellular Signaling Pathways

Beyond its direct effects on mitochondria, Mito-TEMPO also modulates critical cellular signaling pathways that are involved in the response to oxidative stress and in regulating cell growth and survival.

Regulation of Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. mdpi.com Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes. Studies have shown that Mito-TEMPO can upregulate the Nrf2 pathway. nih.gov In human mesenchymal stem cells subjected to oxidative stress, Mito-TEMPO was found to alleviate damage by upregulating the Nrf2 pathway. nih.gov This suggests that Mito-TEMPO's antioxidant effects are not solely due to direct radical scavenging but also involve the activation of endogenous antioxidant responses. This modulation is significant as the Nrf2 pathway is a key regulator of cellular redox homeostasis. nih.gov

Impact on PI3K/AKT/mTOR Signaling Axis

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival. qiagen.commdpi.com Dysregulation of this pathway is implicated in various diseases. Research indicates that Mito-TEMPO can influence this signaling axis. In neuroblastoma SH-SY5Y cells, Mito-TEMPO was shown to suppress autophagic flux via the PI3K/Akt/mTOR signaling pathway, which is essential for promoting cell survival. nih.govnih.gov Specifically, Mito-TEMPO enhanced the phosphorylation of PI3K, AKT, and mTOR. nih.gov However, it is noteworthy that in some cancer models, mitochondria-targeted antioxidants like Mito-TEMPO did not consistently alter cancer cell proliferation, suggesting the context-dependent nature of its effects on this pathway. mdpi.com

Table 2: Modulation of Signaling Pathways by Mito-TEMPO

Signaling Pathway Cell/Tissue Model Observed Effect of Mito-TEMPO Reference
Nrf2 Pathway Human mesenchymal stem cells Upregulation nih.gov
PI3K/AKT/mTOR Pathway SH-SY5Y neuroblastoma cells Enhanced phosphorylation nih.gov

Interactions with Other Stress-Activated Protein Kinase Pathways (e.g., JNK)

The interaction of Mito-TEMPO (hydrate) with stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, presents a complex and context-dependent picture. Some research indicates that Mito-TEMPO can suppress the JNK-c-Jun cell death signaling cascade. nih.govnih.gov This suggests that by mitigating mitochondrial oxidative stress, Mito-TEMPO may prevent the downstream activation of JNK signaling, which is implicated in cellular stress responses and apoptosis.

However, other significant findings, particularly in the context of acetaminophen-induced hepatotoxicity, suggest that Mito-TEMPO's protective effects are independent of the JNK pathway. In a study examining acetaminophen (B1664979) overdose in mice, treatment with Mito-TEMPO did not affect the activation of JNK or the translocation of its phosphorylated form to the mitochondria. nih.govresearchgate.net Despite effectively reducing mitochondrial oxidant stress and subsequent liver injury, Mito-TEMPO did not inhibit the initial JNK signaling events. nih.gov This was further corroborated by densitometric analysis of Western blots, which showed no significant difference in cytosolic or mitochondrial phosphorylated JNK levels between Mito-TEMPO-treated and untreated groups following acetaminophen challenge. nih.govresearchgate.net Similarly, in diabetic cardiomyopathy models, while Mito-TEMPO prevented ERK1/2 activation, the phosphorylation of JNK1/2 remained unaltered, suggesting a selective interaction with specific MAP kinase pathways. nih.gov

These divergent findings highlight that the influence of Mito-TEMPO on the JNK pathway is not universal and may depend on the specific cellular context and the nature of the stressor. While in some scenarios, its primary antioxidant function may indirectly quell JNK activation, in others, its protective mechanisms operate independently of this specific stress-activated kinase pathway.

Influence on NF-κB Pathway Activity

Mito-TEMPO (hydrate) has been shown to exert a significant inhibitory influence on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. By targeting mitochondrial reactive oxygen species (ROS), Mito-TEMPO effectively curtails the activation of NF-κB. nih.govmdpi.com This is achieved, in part, by preventing the nuclear translocation of the p65 subunit of the NF-κB complex. nih.govnih.govnih.gov

In a model of lipopolysaccharide (LPS)-induced liver injury, pretreatment with Mito-TEMPO suppressed the translocation of NF-κB p65 to the nucleus. nih.gov This inhibition of NF-κB activation subsequently leads to a significant reduction in the transcription and expression of pro-inflammatory cytokines. Research has demonstrated that Mito-TEMPO treatment diminishes the levels of key inflammatory mediators such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov In studies on burn injury-induced cardiac dysfunction, Mito-TEMPO treatment was associated with a downregulation of pro-inflammatory pathways. nih.gov

The table below summarizes the effect of Mito-TEMPO on the expression of NF-κB-regulated pro-inflammatory cytokines in a mouse model of LPS-induced liver injury.

CytokineEffect of LPSEffect of Mito-TEMPO + LPSReference
IL-6Increased ExpressionSignificantly Reduced Expression nih.gov
IL-1βIncreased ExpressionSignificantly Reduced Expression nih.gov
TNF-αIncreased ExpressionSignificantly Reduced Expression nih.gov

Regulation of Cell Fate Processes

Mito-TEMPO (hydrate) plays a crucial role in regulating cell fate processes, primarily through the attenuation of apoptosis, or programmed cell death. Its ability to specifically target and neutralize mitochondrial ROS is central to this function.

Attenuation of Apoptosis Pathways

Mito-TEMPO has demonstrated the ability to interfere with multiple stages of the apoptotic cascade, thereby promoting cell survival under conditions of oxidative stress.

Prevention of Mitochondrial Permeability Transition Pore Opening

The mitochondrial permeability transition pore (mPTP) is a protein complex in the inner mitochondrial membrane whose opening is a critical event in the initiation of apoptosis. wikipedia.orgresearchgate.net Oxidative stress is a key inducer of mPTP opening. nih.gov Mito-TEMPO, by scavenging mitochondrial ROS, has been shown to attenuate the opening of the mPTP. nih.govnih.govnih.gov In studies involving ATP depletion-recovery injury, a model for ischemia-reperfusion, treatment with Mito-TEMPO partially prevented the collapse of the mitochondrial membrane potential, an indicator of mPTP opening. nih.gov This prevention of sustained mPTP opening is crucial for maintaining mitochondrial integrity and preventing the release of pro-apoptotic factors. nih.govnih.gov Inflammatory cytokines can also promote the opening of the mPTP, leading to a cycle of mitochondrial impairment, redox imbalance, and apoptotic signaling. mdpi.com

Inhibition of Pro-apoptotic Protein Translocation (e.g., Bax)

A key step in the mitochondrial pathway of apoptosis is the translocation of pro-apoptotic proteins from the cytosol to the mitochondria. One such protein is Bax, which, upon translocation, forms pores in the outer mitochondrial membrane, facilitating the release of cytochrome c and other apoptotic mediators. nih.gov Multiple studies have confirmed that Mito-TEMPO can effectively prevent the mitochondrial translocation of Bax. nih.govnih.govresearchgate.netresearchgate.net In a model of acetaminophen-induced hepatotoxicity, Mito-TEMPO almost completely prevented the translocation of Bax to the mitochondria. nih.gov Similarly, in hyperthermia-treated platelets, Mito-TEMPO significantly inhibited the heat-induced mitochondrial translocation of Bax. researchgate.net In noise-induced hearing loss models, Mito-TEMPO treatment was also found to alleviate the upregulation of Bax expression. nih.gov

Effects on Caspase Activation

Caspases are a family of protease enzymes that execute the final stages of apoptosis. The effect of Mito-TEMPO on caspase activation appears to be context-dependent. In several models of cellular injury, Mito-TEMPO has been shown to attenuate the activation of caspase-3, a key executioner caspase. nih.govresearchgate.netresearchgate.netresearchgate.net For instance, in diabetic mouse hearts, Mito-TEMPO administration prevented an increase in caspase-3 activity. nih.gov It was also effective in reducing caspase-3 activation following ATP depletion-recovery in renal tubular epithelial cells. researchgate.net

Conversely, in a study on acetaminophen hepatotoxicity, while Mito-TEMPO protected against necrotic cell death, it surprisingly promoted a switch towards apoptotic cell death in some hepatocytes. nih.govnih.gov This was evidenced by a significant increase in caspase-3 activity and cleavage in the livers of Mito-TEMPO-treated mice. nih.govnih.gov This suggests that by mitigating the initial overwhelming oxidative stress that leads to necrosis, Mito-TEMPO may allow a more regulated, caspase-dependent apoptotic process to occur in cells that are still damaged. nih.gov

The table below summarizes the varied effects of Mito-TEMPO on key apoptotic markers from different research findings.

Apoptotic MarkerConditionEffect of Mito-TEMPOReference
mPTP OpeningATP Depletion-RecoveryAttenuated nih.govnih.gov
Bax TranslocationAcetaminophen HepatotoxicityPrevented nih.gov
Bax TranslocationHyperthermiaInhibited researchgate.net
Caspase-3 ActivationDiabetic CardiomyopathyPrevented nih.gov
Caspase-3 ActivationATP Depletion-RecoveryAttenuated researchgate.net
Caspase-3 ActivationAcetaminophen HepatotoxicityIncreased nih.govnih.gov

Modulation of Autophagy Pathways

Mito-TEMPO (hydrate) has been shown to influence autophagic processes, primarily through its ability to mitigate mitochondrial oxidative stress, a known trigger for autophagy. Research indicates that the compound can suppress excessive autophagy. nih.govnih.gov This modulation is often linked to the activation of key cell survival signaling pathways. For instance, in neuroblastoma SH-SY5Y cells subjected to glutamate-induced cytotoxicity, Mito-TEMPO treatment was found to activate the PI3K/Akt/mTOR pathway. nih.gov The mTOR protein is a critical negative regulator of autophagy; its activation by Mito-TEMPO leads to the inhibition of the autophagic process. nih.gov By scavenging mitochondrial reactive oxygen species (mtROS), Mito-TEMPO prevents the loss of mitochondrial membrane potential, which is an initial signal for autophagy induction in neural cells. nih.gov This intervention helps to prevent the cell from entering an excessive, and ultimately detrimental, autophagic state. nih.govnih.gov

Impact on Autophagy Markers (e.g., LC3, p62)

The modulatory effect of Mito-TEMPO on autophagy is evident through its impact on key protein markers of this process, namely Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). The ratio of LC3-II to LC3-I is a standard measure of autophagic activity. The protein p62 is an autophagy-adaptor that binds to LC3 and is degraded during the autophagic process, meaning its levels typically decrease as autophagy progresses.

In studies using glutamate-treated neuroblastoma SH-SY5Y cells, which exhibit increased autophagy, treatment with Mito-TEMPO resulted in a decline in both the LC3-II/LC3-I ratio and the levels of p62. nih.govnih.gov This indicates a suppression of autophagic flux. The reduction in the conversion of LC3-I to LC3-II suggests a decrease in the formation of autophagosomes, while the stabilization of p62 levels points to reduced degradation through autophagy. nih.gov These findings support the role of Mito-TEMPO in inhibiting excessive autophagy under conditions of cellular stress. nih.govnih.gov

Table 1: Effect of Mito-TEMPO on Autophagy Markers in Glutamate-Treated SH-SY5Y Cells

MarkerEffect of Glutamate-Induced StressEffect of Mito-TEMPO TreatmentReference
LC3-II/LC3-I RatioIncreasedDecreased nih.govnih.gov
p62 (SQSTM1)IncreasedDecreased nih.govnih.gov

Influence on Necrotic Cell Death Mechanisms

Mito-TEMPO demonstrates a protective effect against necrotic cell death. nih.govresearchgate.net Necrosis is often triggered by overwhelming cellular stress, such as severe ATP depletion and mitochondrial dysfunction. One of the critical events leading to necrosis is the opening of the mitochondrial permeability transition pore (MPTP), a non-specific channel in the mitochondrial membrane. nih.gov The opening of the MPTP is induced by factors including mitochondrial calcium overload and oxidative stress. nih.gov

In a model of ATP depletion-recovery in renal proximal tubular epithelial cells, which mimics ischemic injury, Mito-TEMPO was shown to partially prevent MPTP opening. nih.govcaymanchem.com By scavenging mitochondrial superoxide (B77818), Mito-TEMPO reduces the oxidative stress that contributes to the pore's opening, thereby attenuating the subsequent steps that lead to both necrotic and apoptotic cell death. nih.gov Studies have confirmed that Mito-TEMPO treatment significantly reduces the number of propidium (B1200493) iodide-positive cells (a marker for necrotic or late apoptotic cells) following injury, highlighting its ability to preserve membrane integrity and prevent necrotic outcomes. nih.gov

Cellular Homeostasis and Protection

Maintenance of Intracellular Calcium Homeostasis

Mito-TEMPO plays a significant role in maintaining intracellular, and specifically intramitochondrial, calcium homeostasis, particularly under conditions of cellular stress. nih.govnih.gov Mitochondria are crucial for buffering cytosolic calcium, but they are also vulnerable to calcium overload, which can trigger cell death pathways. nih.govnih.gov

Research using a model of muscle disuse demonstrated that hindlimb suspension in rats led to an increase in intramitochondrial calcium in the soleus muscle. nih.gov Treatment with Mito-TEMPO was found to prevent this unloading-induced accumulation of mitochondrial calcium. nih.gov Similarly, in a study on renal epithelial cells subjected to ATP depletion, Mito-TEMPO treatment prevented mitochondrial calcium ([Ca2+]m) overload. nih.gov The mechanism is linked to Mito-TEMPO's primary function: by reducing mitochondria-derived reactive oxygen species, it helps prevent the oxidative damage that can impair mitochondrial function and lead to the opening of the MPTP, a major pathway for calcium dysregulation. nih.govnih.gov

Preservation of Cellular Viability and Integrity

A primary outcome of Mito-TEMPO's targeted antioxidant activity is the preservation of cellular viability and the maintenance of cellular integrity under cytotoxic conditions. nih.govnih.gov Cellular integrity is often assessed by measuring the release of cytosolic enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium, which indicates compromised cell membranes. nih.gov

In a study on glutamate-induced neurotoxicity in SH-SY5Y cells, exposure to glutamate (B1630785) led to a significant decrease in cell viability and a 2.6-fold increase in LDH release compared to untreated cells. nih.gov Treatment with Mito-TEMPO dose-dependently restored cell viability and significantly reduced LDH release, demonstrating its capacity to protect cell membrane integrity. nih.govnih.gov For instance, at concentrations of 50 µM and 100 µM, Mito-TEMPO restored cell viability to approximately 83% and 94%, respectively, from the glutamate-induced drop. nih.gov This protective effect is attributed to its ability to attenuate ROS production, improve mitochondrial membrane potential, and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD). nih.govnih.gov

Table 2: Effect of Mito-TEMPO on Cellular Viability and Integrity in Glutamate-Treated SH-SY5Y Cells

ParameterCondition: Glutamate (100 µM)Condition: Glutamate + Mito-TEMPO (50 µM)Condition: Glutamate + Mito-TEMPO (100 µM)Reference
Cell Viability (% of Control)DecreasedRestored to 82.90%Restored to 93.56% nih.gov
LDH Release (Fold change vs. Control)~2.6-fold increaseSignificantly ReducedSignificantly Reduced nih.gov

Role in Redox Homeostasis and Oxidative Stress Mitigation

Reduction of Mitochondrial and Total Cellular Reactive Oxygen Species

Mito-TEMPO is highly effective at diminishing the levels of reactive oxygen species, particularly the superoxide (B77818) radical (O₂•⁻), within the mitochondria. nih.gov Mitochondria are a primary source of endogenous ROS, as a small percentage of electrons can leak from the electron transport chain and react with oxygen to form superoxide. nih.govmdpi.com In conditions of cellular stress or dysfunction, this production can increase significantly. mdpi.comnih.gov

Protection Against Oxidative Damage to Macromolecules

The overproduction of ROS can lead to significant damage to essential cellular macromolecules, including DNA, lipids, and proteins. By controlling mitochondrial ROS, Mito-TEMPO provides critical protection against this damage, preserving cellular integrity and function.

Mitochondrial DNA (mtDNA) is particularly vulnerable to oxidative damage due to its close proximity to the site of ROS production in the electron transport chain and its lack of protective histone proteins. mdpi.comnih.gov Oxidative damage to mtDNA can impair its ability to encode for essential protein subunits of the respiratory complexes, leading to further mitochondrial dysfunction and a vicious cycle of ROS production. nih.gov

Mito-TEMPO has been shown to effectively shield mtDNA from oxidative insults. In a study on noise-induced hearing loss, a condition associated with excessive ROS production, treatment with Mito-TEMPO attenuated mtDNA oxidative damage, as indicated by reduced levels of the oxidative lesion marker 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.gov Similarly, in a neuronal cell model of Alzheimer's disease, where amyloid-beta (Aβ) toxicity induces mitochondrial ROS, Mito-TEMPO mitigated Aβ-induced mtDNA depletion. nih.gov This protection is linked to its ability to preserve the expression of key mtDNA replication proteins. nih.gov

Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to membrane damage and the formation of cytotoxic byproducts like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). nih.govresearchgate.net The inner mitochondrial membrane is rich in the unique phospholipid cardiolipin (B10847521), which is highly susceptible to peroxidation due to its polyunsaturated fatty acid content. mdpi.comnih.gov Oxidized cardiolipin can disrupt the structure of respiratory supercomplexes and trigger downstream apoptotic pathways. mdpi.com

Mito-TEMPO effectively attenuates lipid peroxidation. In primary cultured neurons exposed to amyloid-beta, Mito-TEMPO significantly suppressed neuronal lipid oxidation. nih.gov Studies have also shown its ability to inhibit hyperthermia-induced cardiolipin peroxidation in platelets, demonstrating that this protection is mediated by the scavenging of mitochondrial ROS. researchgate.net Furthermore, in models of acute liver injury, Mito-TEMPO pretreatment led to a decrease in MDA content, a key indicator of lipid peroxidation. glpbio.com

Table 1: Research Findings on Mito-TEMPO and Lipid Peroxidation

Model SystemInducer of Oxidative StressKey FindingReference
Human PlateletsHyperthermiaInhibited hyperthermia-induced cardiolipin peroxidation. researchgate.net
Primary Mouse NeuronsAmyloid Beta (Aβ)Significantly suppressed Aβ-promoted neuronal lipid oxidation. nih.gov
Septic MiceLipopolysaccharide (LPS)Decreased malondialdehyde (MDA) content in the liver. glpbio.com
Rat CochleaNoise ExposureAttenuated noise-induced increases in 4-hydroxynonenal (4-HNE). nih.gov

In studies using mouse models of both type 1 and type 2 diabetes, heart tissue exhibited elevated levels of protein carbonyl content, indicating significant oxidative stress. nih.govresearchgate.net Administration of Mito-TEMPO successfully abrogated this increase in protein carbonylation. nih.govresearchgate.net This protective effect underscores the compound's ability to block mitochondrial ROS production and prevent the subsequent oxidative damage to cellular proteins. nih.gov

Table 2: Research Findings on Mito-TEMPO and Protein Carbonylation

Model SystemConditionKey FindingReference
db/db Mouse HeartsType 2 DiabetesAbrogated the diabetes-induced increase in protein carbonyl content. nih.govresearchgate.net
STZ-induced Mouse HeartsType 1 DiabetesPrevented the elevation of protein carbonyl content in diabetic hearts. nih.govresearchgate.net

Interaction with Endogenous Antioxidant Systems

While Mito-TEMPO is a potent direct scavenger of radicals, it also interacts with the cell's own antioxidant defense network. This interaction primarily involves its function as a mimetic of a key endogenous antioxidant enzyme.

Mito-TEMPO is classified as a superoxide dismutase (SOD) mimetic. caymanchem.comglpbio.comresearchgate.net SODs are crucial endogenous antioxidant enzymes that catalyze the dismutation of the superoxide radical into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), the latter of which can then be detoxified to water by enzymes like catalase and glutathione (B108866) peroxidase. glpbio.comresearchgate.net The mitochondria have their own specific isoform of this enzyme, manganese superoxide dismutase (MnSOD or SOD2). nih.gov

Table 3: Research Findings on Mito-TEMPO as a Superoxide Dismutase (SOD) Mimetic

Model SystemContextKey FindingReference
Endothelial CellsAngiotensin II StimulationEffects of Mito-TEMPO mimicked the overexpression of SOD2, validating it as an SOD2 mimetic. nih.gov
Septic MiceLPS-Induced Liver InjuryEnhanced antioxidative capability, evidenced by increased SOD activity. glpbio.com
Renal Proximal Tubular CellsATP Depletion-RecoveryPartially restored SOD2 activity following cellular stress. nih.gov
Hypertensive MiceAngiotensin II InfusionAttenuated hypertension, similar to the protective effects seen in mice with increased SOD2 expression. ahajournals.org

Impact on Glutathione Redox Status

Mito-TEMPO (hydrate), a mitochondria-targeted antioxidant, plays a significant role in modulating the glutathione redox status, a critical component of cellular antioxidant defense systems. Its primary action of scavenging mitochondrial superoxide has direct and indirect effects on the balance between reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG). nih.govnih.gov The GSH/GSSG ratio is a key indicator of oxidative stress; a higher ratio signifies a healthier, less-stressed cellular environment. nih.gov

Research across various models of oxidative stress has demonstrated that Mito-TEMPO can effectively preserve or restore the GSH/GSSG ratio, primarily by mitigating the initial wave of mitochondrial reactive oxygen species (ROS). nih.govnih.gov For instance, in a model of burn injury-induced cardiac dysfunction, treatment with Mito-TEMPO led to an 81% increase in cardiac mitochondrial GSH compared to the injury-only group. nih.gov This indicates a substantial preservation of the reduced glutathione pool within the mitochondria.

Studies have shown that Mito-TEMPO administration leads to significantly lower GSSG levels and a consequently higher GSH/GSSG ratio in models of acetaminophen-induced hepatotoxicity. nih.gov Similarly, in studies of cardiotoxicity induced by the chemotherapy agent 5-fluorouracil, pre-protection with Mito-TEMPO resulted in a significant increase in the levels of mitochondrial GSH and the activity of key enzymes in glutathione metabolism, including glutathione reductase (GR) and glutathione peroxidase (GPx). nih.gov However, in some contexts, such as acetaminophen-induced liver injury, while Mito-TEMPO effectively reduces other markers of oxidative stress like nitrotyrosine formation, it may not prevent the initial depletion of the total glutathione pool. nih.govmdpi.com

The influence of Mito-TEMPO on glutathione-related enzymes is also a crucial aspect of its protective effects. By preserving mitochondrial function and reducing oxidative damage, Mito-TEMPO supports the continued activity of enzymes like glutathione reductase, which is essential for regenerating GSH from GSSG. nih.gov In vitrified sheep oocytes, supplementation with Mito-TEMPO improved the redox status by increasing GSH levels and decreasing ROS, thereby enhancing oocyte viability. researchgate.net

The following tables summarize key research findings on the impact of Mito-TEMPO on glutathione redox status in different experimental models.

Table 1: Effect of Mito-TEMPO on Glutathione and Related Markers in Cardiac Tissue

Table 2: Effect of Mito-TEMPO on Glutathione in a Model of Acetaminophen (B1664979) (APAP) Hepatotoxicity

Preclinical Investigations of Mito Tempo Hydrate in Disease Models

Cardiovascular Disease Models

Mitochondrial dysfunction and the resulting overproduction of ROS are central to the development of various cardiovascular diseases. By quenching mitochondrial superoxide (B77818), Mito-TEMPO has been investigated for its potential to interrupt the pathological processes driving these conditions.

Studies in Diabetic Cardiomyopathy Models

Diabetic cardiomyopathy is a significant complication of diabetes, characterized by structural and functional changes in the heart muscle, independent of coronary artery disease and hypertension. A key driver of this condition is the overproduction of mitochondrial ROS in cardiomyocytes due to high glucose levels.

Research in both type 1 and type 2 diabetes mouse models has demonstrated the therapeutic potential of Mito-TEMPO. In cultured cardiomyocytes exposed to high glucose, Mito-TEMPO prevented the increase in mitochondrial superoxide generation and subsequent cell death. nih.govresearchgate.netnih.gov In vivo studies using streptozotocin-induced type 1 diabetic mice and type 2 diabetic db/db mice showed that treatment with Mito-TEMPO after the onset of diabetes successfully inhibited mitochondrial ROS production and intracellular oxidative stress in the heart. researchgate.netnih.gov This led to a reduction in several key pathological features of diabetic cardiomyopathy, including apoptosis and myocardial hypertrophy. researchgate.netnih.gov Ultimately, these cellular and molecular improvements resulted in enhanced myocardial function in both diabetic models. nih.govresearchgate.netnih.gov The protective effects observed were linked to the downregulation of ERK1/2 phosphorylation, a key signaling pathway involved in cell growth and proliferation. researchgate.netnih.gov

Interactive Data Table: Mito-TEMPO in Diabetic Cardiomyopathy Models

Model Key Findings Measured Endpoints Citation(s)
High Glucose-Stimulated Cardiomyocytes (In Vitro) Prevented mitochondrial superoxide generation; Abrogated cell death. Mitochondrial ROS, Cell Viability nih.govresearchgate.netnih.gov
Streptozotocin-induced Type 1 Diabetic Mice Inhibited mitochondrial ROS; Prevented oxidative stress; Decreased apoptosis and hypertrophy; Improved myocardial function. Mitochondrial ROS, Oxidative Stress Markers, Apoptosis, Cardiac Hypertrophy, Myocardial Function researchgate.netnih.gov

Research in Hypertension Models

Mitochondrial ROS, particularly superoxide, plays a critical role in the pathogenesis of hypertension by reducing the bioavailability of nitric oxide (NO), a key vasodilator. Studies have explored Mito-TEMPO's efficacy in models of this condition.

In mice with angiotensin II-induced hypertension, treatment with Mito-TEMPO attenuated the development of high blood pressure. nih.gov Furthermore, it was effective in reducing established hypertension in both angiotensin II-induced and DOCA-salt hypertensive mouse models. nih.gov The therapeutic effect was associated with a decrease in vascular superoxide and a corresponding increase in NO production, leading to improved endothelium-dependent relaxation. nih.gov Interestingly, a non-targeted version of the antioxidant, TEMPOL, was not effective at a similar dose, highlighting the importance of targeting the mitochondria. nih.gov In spontaneously hypertensive rats, Mito-TEMPO was found to be superior to its non-targeted counterpart in preventing left ventricular hypertrophy, with its benefits possibly mediated by reversing metabolic remodeling in the heart.

Effects on Atherosclerosis and Endothelial Dysfunction Models

Endothelial dysfunction is an early event in the development of atherosclerosis, a chronic inflammatory disease that leads to the formation of plaques in arteries. researchgate.netresearchgate.net This dysfunction is often driven by oxidative stress.

In ApoE knockout mice fed a high-fat diet, a model for atherosclerosis, Mito-TEMPO treatment was shown to suppress endothelial cell activation and reduce the recruitment of inflammatory monocytes to the aorta. bjbms.org This suggests that mitochondrial ROS is a key mediator in the early stages of atherosclerosis. bjbms.org Further studies in models of endothelial dysfunction, such as those using cardioplegic hypoxia and reoxygenation to mimic surgical stress, have shown that Mito-TEMPO protects coronary endothelial cells. syncrosome.commdbneuro.com In both diabetic and non-diabetic mouse heart endothelial cells, Mito-TEMPO improved endothelial function by increasing specific potassium channel currents (SK channels), which contributes to vasodilation. syncrosome.com In human coronary artery endothelial cells under similar stress conditions, Mito-TEMPO pretreatment was associated with decreased mitochondrial ROS and a reduction in pro-apoptotic protein expression. mdbneuro.com

Interactive Data Table: Mito-TEMPO in Cardiovascular Disease Models

Disease Model Animal/Cell Model Key Findings Citation(s)
Hypertension Angiotensin II-induced Hypertensive Mice Attenuated development of hypertension; Reduced established hypertension; Decreased vascular superoxide; Increased nitric oxide (NO) production. nih.gov
Hypertension DOCA-salt Hypertensive Mice Reduced established hypertension; Restored endothelial NO production. nih.gov
Hypertension Spontaneously Hypertensive Rat (SHR) Prevented left ventricular hypertrophy; Improved cardiovascular function.
Atherosclerosis ApoE-/- Mice on High-Fat Diet Decreased endothelial activation; Reduced aortic monocyte recruitment. bjbms.org
Endothelial Dysfunction Mouse Heart Endothelial Cells (Hypoxia/Reoxygenation) Improved coronary endothelial function; Increased endothelial SK-channel currents. syncrosome.com

Neurodegenerative Disease Models

A common feature of many neurodegenerative diseases is mitochondrial dysfunction, which leads to oxidative stress, energy failure, and ultimately, neuronal cell death. researchgate.net Mito-TEMPO's ability to specifically target and neutralize mitochondrial ROS makes it a candidate for investigation in models of these disorders.

Investigations in Parkinson's Disease Models (e.g., 6-OHDA, MPTP)

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons. nih.gov Preclinical models often use neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to replicate this specific neuronal degeneration. nih.govnih.govnih.gov These toxins act, in large part, by inhibiting mitochondrial complex I, leading to a surge in ROS production and subsequent cell death, closely mimicking the mitochondrial dysfunction observed in sporadic PD. nih.govbjbms.org

Studies have shown that Mito-TEMPO can penetrate the blood-brain barrier and accumulate in brain mitochondria. bjbms.org In an MPTP-induced mouse model of Parkinson's disease, imaging techniques revealed high concentrations of Mito-TEMPO in the dopaminergic areas of the brain, indicating significant oxidative activity and superoxide production in these regions. bjbms.org The use of mitochondria-targeted antioxidants like Mito-TEMPO is proposed to protect dopaminergic neurons by reducing this toxin-induced superoxide formation. bjbms.org While direct efficacy studies of Mito-TEMPO in these specific models are a subject of ongoing research, the mechanistic link between the toxin-induced pathology (mitochondrial ROS) and the compound's function (mitochondrial ROS scavenger) is strong. nih.govbjbms.org

Studies in Alzheimer's Disease Models (e.g., Glutamate-induced neurotoxicity)

Alzheimer's disease (AD) pathology involves the accumulation of amyloid-beta (Aβ) plaques, which contribute to mitochondrial dysfunction, excessive ROS production, and neuronal injury. Glutamate-induced excitotoxicity is another key mechanism implicated in the neuronal damage seen in AD. nih.gov

In primary cultured mouse neurons exposed to toxic levels of Aβ, Mito-TEMPO was found to be protective. It significantly suppressed Aβ-promoted mitochondrial superoxide production and neuronal lipid oxidation. Furthermore, Mito-TEMPO preserved mitochondrial bioenergetics, as evidenced by the maintenance of mitochondrial membrane potential, cytochrome c oxidase activity, and cellular ATP production. It also mitigated the depletion of mitochondrial DNA (mtDNA) induced by Aβ.

In a model of glutamate-induced neurotoxicity using SH-SY5Y neuroblastoma cells, Mito-TEMPO was shown to partially attenuate cell death. nih.gov This neuroprotective effect was attributed to its ability to enhance superoxide dismutase (SOD) activity, thereby inhibiting ROS production, and to modulate the PI3K/Akt/mTOR cell survival pathway. nih.gov

Interactive Data Table: Mito-TEMPO in Neurodegenerative Disease Models

Disease Model Cell/Animal Model Key Findings Measured Endpoints Citation(s)
Parkinson's Disease MPTP-Treated Mice Accumulated in dopaminergic brain regions, indicating high superoxide production. Compound Distribution bjbms.org
Alzheimer's Disease (Aβ Toxicity) Primary Cultured Mouse Neurons Suppressed mitochondrial superoxide and lipid oxidation; Preserved mitochondrial membrane potential and ATP production; Mitigated mtDNA depletion. ROS, Lipid Oxidation, Mitochondrial Function, mtDNA levels

Protection in Hypoglycemia-Induced Brain Injury Models

Severe hypoglycemia can lead to significant brain injury and cognitive dysfunction, with mechanisms involving the overproduction of reactive oxygen species (ROS), breakdown of the blood-brain barrier (BBB), and neuronal cell death. nih.gov Preclinical studies have explored the neuroprotective potential of Mito-TEMPO (hydrate) in this context, focusing on its ability to counteract mitochondrial oxidative stress.

In a type 1 diabetes mouse model, severe hypoglycemia was shown to induce cognitive dysfunction. nih.gov Research indicates that the leakage of the BBB after a hypoglycemic event is linked to excessive oxidative stress and mitochondrial dysfunction upon glucose reperfusion. nih.govresearchgate.net The administration of Mito-TEMPO in both in vivo and in vitro models of hypoglycemia has demonstrated significant protective effects. researchgate.net The compound, a mitochondria-targeted antioxidant, can cross the blood-brain barrier and has been shown to reduce mitochondrial ROS, decrease the loss of pericytes (cells crucial for BBB integrity), and attenuate BBB leakage and subsequent neuronal damage. researchgate.netnih.gov

Studies have shown that Mito-TEMPO treatment leads to a notable reduction in neuronal death, particularly in the cortical and hippocampal CA1 regions of the brain, which are vulnerable to hypoglycemic damage. researchgate.net This neuroprotective effect is associated with an improvement in cognitive function, as observed in assessments like the Morris water maze. nih.govnih.gov Mechanistically, Mito-TEMPO has been found to decrease the expression of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of the antioxidant enzyme superoxide dismutase (SOD) in brain tissue. researchgate.net Furthermore, it helps in improving mitochondrial morphology and function, leading to increased ATP production which is compromised after severe hypoglycemia. researchgate.netnih.gov These findings suggest that by specifically targeting mitochondrial superoxide, Mito-TEMPO can mitigate the cascade of events leading to brain injury following severe hypoglycemia. researchgate.net

Table 1: Effects of Mito-TEMPO (hydrate) in Hypoglycemia-Induced Brain Injury Models

Model Key Findings Reference(s)
In vivo (Type 1 Diabetes Mouse Model) Reduced cognitive dysfunction; Decreased pericyte loss and apoptosis; Attenuated blood-brain barrier leakage and neuronal damage; Reduced mitochondrial ROS and MDA expression; Increased SOD activity; Improved mitochondrial morphology and function. nih.govresearchgate.netnih.gov

Organ Injury and Dysfunction Models

Mito-TEMPO (hydrate) has been investigated for its protective effects in preclinical models of liver injury, notably those induced by acetaminophen (B1664979) (APAP) overdose and lipopolysaccharide (LPS).

In models of APAP-induced hepatotoxicity, a primary cause of acute liver failure, Mito-TEMPO has demonstrated significant hepatoprotective effects. nih.govfrontiersin.org Administration of Mito-TEMPO following an APAP overdose markedly attenuated the elevation of serum transaminase levels (ALT and AST), which are key indicators of liver damage. nih.govmdpi.com Histopathological analysis confirmed a reduction in hepatic necrosis. nih.gov The protective mechanism of Mito-TEMPO in this context is linked to its ability to reduce hepatic oxidative stress, as evidenced by a decrease in nitrotyrosine formation and DNA fragmentation within the liver. nih.gov Interestingly, studies have suggested that Mito-TEMPO may offer a wider therapeutic window compared to the standard treatment, N-acetylcysteine (NAC). nih.gov

In LPS-induced liver injury, which mimics the effects of sepsis, pretreatment with Mito-TEMPO has been shown to inhibit inflammation and attenuate liver damage. nih.govresearchgate.net This was evidenced by decreased serum ALT and AST activities. researchgate.netnih.gov Mito-TEMPO enhanced the antioxidative capacity in the liver of septic mice, demonstrated by a reduction in malondialdehyde (MDA) content and an increase in superoxide dismutase (SOD) activity. researchgate.netresearchgate.net Furthermore, it was observed to restore mitochondrial size and improve mitochondrial function. researchgate.netresearchgate.net The compound also lowered the levels of pyroptosis-related proteins and pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in both the serum and liver homogenate. researchgate.net

Table 2: Hepatoprotective Effects of Mito-TEMPO (hydrate) in Liver Injury Models

Injury Model Key Findings Reference(s)
Acetaminophen (APAP)-induced Significantly reduced serum ALT and AST levels; Attenuated hepatic necrosis; Decreased hepatic nitrotyrosine and DNA fragmentation. nih.govfrontiersin.orgmdpi.com

The efficacy of Mito-TEMPO (hydrate) in protecting the kidneys has been evaluated in models of sepsis-induced acute kidney injury (AKI) and ischemia/reperfusion (I/R) injury.

In rodent models of sepsis induced by cecal ligation and puncture (CLP) or LPS administration, Mito-TEMPO has been shown to mitigate kidney damage. frontiersin.org Treatment with Mito-TEMPO led to a significant decrease in markers of renal dysfunction, such as serum urea (B33335) and creatinine. The compound was found to reduce oxidative stress in the kidney, as indicated by lower levels of nitrotyrosine and urine isoprostanes. frontiersin.org In sepsis, Mito-TEMPO protects mitochondrial respiratory complexes and restores the activity of manganese superoxide dismutase (MnSOD). frontiersin.org It also improves the renal microcirculation and glomerular filtration rate (GFR). frontiersin.org Furthermore, by scavenging mitochondrial reactive oxygen species (mROS), Mito-TEMPO can reduce systemic inflammation, including levels of the pro-inflammatory cytokine IL-1β. nih.gov

Table 3: Renoprotective Effects of Mito-TEMPO (hydrate) in Kidney Injury Models

Injury Model Key Findings Reference(s)
Sepsis-induced (CLP/LPS) Reduced serum urea and creatinine; Decreased renal oxidative stress (nitrotyrosine, isoprostanes); Protected mitochondrial respiratory complexes and restored MnSOD activity; Improved renal microcirculation and GFR; Reduced systemic IL-1β levels. nih.govfrontiersin.org

Exposure to excessive noise can cause hearing loss, a condition in which mitochondrial damage and the generation of reactive oxygen species (ROS) in the cochlea play a significant role. nih.govfrontiersin.org Preclinical studies in rat models have demonstrated that Mito-TEMPO (hydrate) can protect against noise-induced hearing loss (NIHL).

Systemic administration of Mito-TEMPO has been shown to allow the compound to enter the inner ear. nih.gov Treatment with Mito-TEMPO significantly alleviated the auditory threshold shifts observed after noise exposure. nih.govfrontiersin.org This protective effect was associated with a significant reduction in the loss of outer hair cells (OHCs), cochlear ribbon synapses, and degeneration of auditory nerve fibers. nih.govfrontiersin.org Mechanistically, Mito-TEMPO was found to effectively attenuate noise-induced cochlear oxidative stress, as indicated by reduced levels of markers like DHE (dihydroethidium) and 4-HNE (4-hydroxynonenal), and decreased oxidative damage to mitochondrial DNA (mtDNA). nih.govfrontiersin.org The compound also improved mitochondrial biogenesis, ATP generation, and the interaction between mitochondrial transcription factor A (TFAM) and mtDNA in the cochlea. nih.gov These findings suggest that by scavenging ROS and preserving mitochondrial function, Mito-TEMPO can mitigate the pathological damage to the auditory system caused by acoustic trauma. nih.govfrontiersin.org

Table 4: Protective Effects of Mito-TEMPO (hydrate) in Noise-Induced Hearing Loss Models

Model Key Findings Reference(s)

Reproductive Biology Models

The process of cryopreservation can induce significant oxidative stress in spermatozoa, leading to reduced quality and fertility potential upon thawing. nih.gov Mito-TEMPO (hydrate) has been investigated as a supplement in cryopreservation media to mitigate this damage.

Studies involving human, bull, and rabbit sperm have consistently shown that the addition of Mito-TEMPO to the cryopreservation extender improves post-thaw sperm quality. researchgate.netmdpi.com Supplementation with Mito-TEMPO significantly enhanced post-thaw sperm motility, including both total and progressive motility. nih.govresearchgate.net It also led to an increase in sperm viability and the integrity of the plasma membrane. nih.govnih.gov

A key benefit of Mito-TEMPO in this application is the preservation of mitochondrial function, as evidenced by a higher mitochondrial membrane potential in treated sperm. nih.govnih.gov By scavenging ROS, Mito-TEMPO reduces cryodamage; this is reflected in lower levels of the DNA fragmentation index (DFI) and malondialdehyde (MDA) content. nih.gov Concurrently, the activities of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD) were enhanced in the Mito-TEMPO supplemented groups. nih.gov In some cases, Mito-TEMPO has also been shown to protect the ultrastructure of sperm from damage induced by the freezing process. nih.gov In bull semen, supplementation with Mito-TEMPO was also found to improve the subsequent cleavage and blastocyst formation rates in vitro.

Table 5: Effects of Mito-TEMPO (hydrate) in Sperm Cryopreservation Models

Species Key Findings Reference(s)
Human Improved post-thaw motility, viability, plasma membrane integrity, and mitochondrial membrane potential; Reduced DNA fragmentation, ROS levels, and MDA content; Enhanced antioxidant enzyme (CAT, SOD) activity; Protected sperm ultrastructure. nih.govnih.govresearchgate.net
Bull Improved post-thaw motility, kinetics, viability, acrosomal intactness, and DNA integrity; Increased mitochondrial membrane potential; Enhanced in vitro cleavage and blastocyst formation rates.

Effects on Oocyte Maturation and Vitrification Outcomes

The process of vitrification, a method for cryopreserving oocytes, can induce significant oxidative stress and damage to cellular organelles, particularly mitochondria, which are crucial for oocyte maturation and viability. glpbio.comnih.gov Preclinical studies have explored the utility of Mito-TEMPO (hydrate), a mitochondria-targeted antioxidant, in mitigating this damage. glpbio.commedchemexpress.com

In studies involving sheep oocytes, vitrification at the germinal vesicle (GV) stage was shown to impair oocyte quality. glpbio.comresearchgate.net However, supplementation with Mito-TEMPO during in vitro maturation post-vitrification demonstrated a significant protective effect. glpbio.com The compound was found to effectively rescue mitochondrial dysfunction and reduce the excessive production of reactive oxygen species (ROS) caused by the vitrification process. glpbio.com Specifically, Mito-TEMPO treatment improved the rate of first polar body (PB) extrusion and supported proper spindle formation, which are critical milestones in oocyte maturation. glpbio.com It also helped maintain homeostasis of intracellular calcium (Ca2+) and preserved ATP levels by enhancing mitochondrial quality. glpbio.com Transcriptome analysis at the single-cell level suggested that Mito-TEMPO exerts its beneficial effects by modulating genes associated with the mitochondrial respiratory chain. glpbio.com

Similar protective outcomes have been observed in bovine models. medchemexpress.comnih.gov The addition of Mito-TEMPO to the maturation medium for bovine oocytes led to a significant increase in the proportion of oocytes reaching the metaphase II (MII) stage. medchemexpress.comnih.gov Furthermore, it enhanced the subsequent development of embryos to the blastocyst stage and increased the total cell number within these blastocysts. medchemexpress.comnih.gov Mechanistically, Mito-TEMPO treatment was associated with decreased intracellular ROS levels and an increase in glutathione (B108866) (GSH), a key intracellular antioxidant. medchemexpress.com It also reduced the expression of the pro-apoptotic gene BAX in the resulting blastocysts. medchemexpress.comnih.gov Studies on vitrified bovine blastocysts also showed that Mito-TEMPO treatment reduced mitochondrial superoxide levels and decreased DNA fragmentation, thereby improving embryo survival rates post-thawing. medchemexpress.com

ModelParameter InvestigatedEffect of Mito-TEMPO TreatmentReference
Sheep Oocytes (Vitrified)Meiosis Resumption & Mitochondrial FunctionImproved meiosis, maintained spindle structure, rescued mitochondrial dysfunction, reduced ROS. glpbio.com glpbio.com
Sheep Oocytes (Vitrified)ATP & Calcium HomeostasisImproved ATP content and maintained mitochondrial and cytoplasmic Ca2+ homeostasis. glpbio.com glpbio.com
Bovine OocytesMaturation & Embryo DevelopmentIncreased proportion of MII stage oocytes and higher blastocyst rates. medchemexpress.comnih.gov medchemexpress.comnih.gov
Bovine OocytesIntracellular Redox StateDecreased intracellular ROS levels and increased GSH levels. medchemexpress.com medchemexpress.com
Bovine Blastocysts (Vitrified)Survival and ApoptosisDecreased mitochondrial superoxide and reduced DNA fragmentation (TUNEL positive cells). medchemexpress.com medchemexpress.com

Inflammation Models

Mito-TEMPO has been investigated for its anti-inflammatory properties in various preclinical models. The compound's primary mechanism involves scavenging mitochondrial reactive oxygen species (mtROS), which are known to play a significant role in triggering and propagating inflammatory responses. Excess mtROS can lead to the activation of inflammasomes, such as the NLRP3 inflammasome, which is a key driver of inflammation in conditions like sepsis. By targeting the source of oxidative stress within the mitochondria, Mito-TEMPO can modulate downstream inflammatory pathways.

Sepsis is characterized by a hyper-inflammatory state that can lead to widespread organ dysfunction, partly due to excessive mtROS production. In a rat model of sepsis induced by fecal peritonitis, Mito-TEMPO treatment was shown to ameliorate renal dysfunction. The compound decreased mtROS production in renal proximal tubular epithelial cells, maintained the mitochondrial membrane potential, and preserved the reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) redox state. In the same model, Mito-TEMPO also reduced systemic levels of the pro-inflammatory cytokine interleukin-1β (IL-1β).

In a mouse model of sepsis induced by cecal ligation and puncture (CLP), Mito-TEMPO demonstrated a protective effect against diaphragm dysfunction, a major contributor to respiratory failure in septic patients. Both immediate and delayed administration of a related compound, MitoTEMPOL, prevented the sepsis-induced decline in diaphragm force generation. This protective effect was linked to the reversal of sepsis-mediated reductions in mitochondrial function and the attenuation of proteolytic pathway activation.

Mito-TEMPO's ability to attenuate inflammatory markers has been documented across different models. A primary target is the NLRP3 inflammasome, and by reducing its activation, Mito-TEMPO decreases the production of its downstream cytokine, IL-1β. In a rat model of experimental sepsis, Mito-TEMPO treatment significantly reduced systemic IL-1β levels. It also abrogated the increase in IL-1β in lipopolysaccharide (LPS)-stimulated peritoneal immune cells ex vivo.

However, the effect of Mito-TEMPO on other cytokines can be model-dependent. In a rat model of endotoxemia induced by LPS, in vivo treatment with Mito-TEMPO did not influence the release of early acute phase cytokines like tumor necrosis factor-alpha (TNF-α) or interleukin-4 (IL-4). Despite this, it successfully mitigated liver tissue damage, as evidenced by a decrease in the liver damage marker aspartate aminotransferase (AST). In a burn injury model, Mito-TEMPO treatment resulted in fewer infiltrating inflammatory cells in the myocardium, suggesting a downregulation of pro-inflammatory pathways.

ModelInflammatory MarkerEffect of Mito-TEMPO TreatmentReference
Rat Sepsis ModelInterleukin-1β (IL-1β)Reduced systemic levels.
Rat Endotoxemia ModelTumor Necrosis Factor-alpha (TNF-α)No significant influence on release.
Rat Endotoxemia ModelInterleukin-4 (IL-4)No significant influence on release.
Rat Endotoxemia ModelAspartate Aminotransferase (AST)Decreased levels, indicating reduced liver damage.
Burn Injury ModelInflammatory Cell InfiltrationSignificantly reduced in myocardial tissue.

Cancer Research Models

The role of mitochondrial ROS in cancer is complex, acting as both tumor-promoting signaling molecules and damaging agents. Consequently, the effect of targeting mtROS with Mito-TEMPO in cancer models has yielded varied results. In a murine model of hepatocarcinogenesis, treatment with Mito-TEMPO increased animal survival, decreased tumor incidence by 25%, and reduced tumor multiplicity by 39%.

Conversely, a study using mouse models of BRAF-induced malignant melanoma and KRAS-induced lung cancer found that Mito-TEMPO administration had no impact on the number of primary tumors or metastases. These findings suggest that the efficacy of mitochondria-targeted antioxidants as a cancer monotherapy may be highly dependent on the specific cancer type and its underlying metabolic wiring.

Metastasis is a complex process that can be influenced by cellular redox balance. Preclinical in vitro research has investigated Mito-TEMPO's potential to interfere with this process. One study highlighted that while increasing mitochondrial superoxide (mtO2−) production below cytotoxic levels enhanced the metastatic activity of cancer cells, inactivating mtO2− with Mito-TEMPO strongly repressed these activities. Specifically, in a model using human triple-negative MDA-MB-231 breast cancer cells, Mito-TEMPO was reported to prevent spontaneous metastases.

Effects on Cancer Cell Proliferation and Survival in vitro

The role of mitochondrial reactive oxygen species (mtROS) in cancer has led to investigations into mitochondria-targeted antioxidants like Mito-TEMPO as potential anti-cancer agents. However, in vitro studies have yielded conflicting results regarding its efficacy in modulating cancer cell proliferation and survival.

Some research suggests that scavenging mitochondrial superoxide with Mito-TEMPO can inhibit cancer cell growth and induce cell death. In a study using B16-F0 mouse melanoma cells, Mito-TEMPO was found to decrease cell numbers, reduce viability, and trigger apoptosis, while not affecting non-malignant skin fibroblasts. nih.gov This effect was attributed to the inhibition of redox-sensitive survival pathways, such as Akt, and the suppression of glycolysis, leading to a significant drop in cellular adenosine-5′-triphosphate (ATP) and subsequent cell death. nih.gov The mechanism proposed involves the restoration of mitochondrial pyruvate (B1213749) dehydrogenase activity and a reduction in HIF1-α expression. nih.gov These findings supported the hypothesis that scavenging mitochondrial superoxide could selectively induce cancer cell death. nih.govfrontiersin.org

Conversely, other studies report minimal to no effect of Mito-TEMPO on cancer cell proliferation. One investigation found that Mito-TEMPO did not influence the proliferation of human melanoma (A375, IPC298) and lung cancer (A549, H838) cell lines. researchgate.netmdpi.comnih.gov This research suggests that while cancer cells produce high levels of mtROS that can promote proliferation, the use of mitochondria-targeted antioxidants as a monotherapy may not be effective, at least in malignant melanoma and lung cancer. mdpi.comnih.govnih.gov These studies highlight the complexity of redox signaling in cancer and indicate that the anti-proliferative effects of Mito-TEMPO may be cell-type specific or dependent on other factors not yet fully understood. mdpi.com

Cell LineKey FindingsObserved MechanismReference
B16-F0 (Mouse Melanoma)Inhibited cell growth, reduced viability, induced apoptosis.Inhibited redox-dependent Akt, restored pyruvate dehydrogenase activity, reduced HIF1-α and lactate (B86563) dehydrogenase expression, decreased cellular ATP. nih.gov
A375, IPC298 (Human Melanoma)Did not influence proliferation.No reproducible effects on cancer cell proliferation and metabolism were found. researchgate.netmdpi.com
A549, H838 (Human Lung Cancer)Did not influence proliferation.Had little or no discernible effects on metabolic parameters. mdpi.comnih.gov

Other Preclinical Disease Models

Diabetic retinopathy (DR) is a major complication of diabetes, characterized by progressive damage to the retinal microvasculature. dovepress.com One of the earliest pathological changes is the loss of retinal pericytes, which are crucial for maintaining vascular stability and the integrity of the blood-retinal barrier. mdpi.com Mitochondrial oxidative stress is a key contributor to this process.

Preclinical studies using a streptozotocin (B1681764) (STZ)-induced diabetic rat model have explored the potential of the related compound MitoTEMPOL to mitigate these changes. nih.govnih.gov Research showed that treatment with MitoTEMPOL reduced the abnormal retinal vascularization patterns seen in diabetic animals. nih.govmdpi.com The mechanism appears to involve the modulation of autophagy and apoptosis. nih.govnih.gov In the diabetic retina, there was an increase in the expression of superoxide dismutase (SOD) and key apoptosis-related proteins like cleaved caspase 3 and caspase 9. nih.govmdpi.com MitoTEMPOL treatment was found to reverse these changes, suggesting it protects the retina by reducing oxidative stress-induced cell death pathways. nih.govmdpi.com By inhibiting ROS-induced vascularization, MitoTEMPOL demonstrates potential for preventing the early stages of diabetic retinopathy. nih.gov

Animal ModelCompoundKey FindingsObserved MechanismReference
Streptozotocin (STZ)-induced diabetic ratsMitoTEMPOLReduced retinal vascularization pattern.Decreased superoxide dismutase (SOD) gene expression and protein levels of carbonyl, caspase 3, and caspase 9. Modulated autophagy. nih.govnih.govmdpi.com

Hyperthermia, used as a cancer therapy, can lead to side effects like thrombocytopenia, which may be caused by heat-induced platelet apoptosis. nih.gov Mitochondria-derived ROS play a central role in this process. Studies have shown that exposing platelets to hyperthermic conditions triggers a time-dependent increase in intracellular and mitochondrial ROS. nih.gov

The mitochondria-targeted antioxidant Mito-TEMPO has been shown to be effective in preventing these effects. In in vitro models using washed human platelets, pre-incubation with Mito-TEMPO blocked the generation of both intracellular and mitochondrial ROS induced by hyperthermia. nih.gov Consequently, Mito-TEMPO inhibited key events in the apoptotic cascade, including the dissipation of the mitochondrial membrane potential (ΔΨm), activation of caspase-3, and exposure of phosphatidylserine (B164497) on the platelet surface. nih.govresearchgate.net Furthermore, by preventing oxidative damage, Mito-TEMPO also ameliorated the functional impairments caused by hyperthermia, such as reduced platelet aggregation and adhesion. nih.gov These findings pinpoint mitochondrial ROS as a critical mediator of hyperthermia-induced platelet apoptosis and suggest that targeting this pathway could be a valid therapeutic strategy. nih.gov

ModelKey FindingsObserved MechanismReference
Hyperthermia-treated human plateletsInhibited platelet apoptosis and ameliorated impaired platelet function (aggregation and adhesion).Blocked hyperthermia-induced generation of intracellular and mitochondrial ROS, inhibited mitochondrial membrane potential dissipation, caspase-3 activation, and phosphatidylserine exposure. nih.govresearchgate.net

Muscle wasting is a common and debilitating complication of chronic kidney disease (CKD), a condition known as uremic myopathy. nih.govjci.org The pathogenesis is linked to mitochondrial dysfunction, inflammation, and increased oxidative stress within skeletal muscle. nih.govnih.gov

In a murine model of CKD, treatment with Mito-TEMPO demonstrated a protective role against uremic muscle wasting. nih.gov Mice with CKD exhibited severe muscle atrophy, which was accompanied by increased markers of inflammation and oxidative stress, such as malondialdehyde (MDA), and decreased activity of superoxide dismutase 2 (SOD2) in the gastrocnemius muscle. nih.govresearchgate.net Treatment with Mito-TEMPO significantly attenuated these effects. nih.gov The compound was shown to improve muscle protein balance by promoting protein synthesis, evidenced by increased levels of MyHC (myosin heavy chain), and suppressing protein degradation by reducing the expression of atrophy-related genes like Atrogin-1 and MuRF-1. researchgate.net The protective effects of Mito-TEMPO are attributed to its ability to alleviate mitochondrial dysfunction and endoplasmic reticulum (ER) stress, thereby offering a potential therapeutic avenue for preventing muscle wasting in CKD. nih.gov

Animal ModelKey FindingsObserved MechanismReference
Chronic Kidney Disease (CKD) miceImproved muscle wasting, attenuated muscle atrophy, restored grip strength.Alleviated mitochondrial dysfunction and endoplasmic reticulum (ER) stress. Reduced inflammatory factors and oxidative stress markers. Promoted muscle protein synthesis (increased MyHC) and suppressed protein degradation (decreased Atrogin-1, MuRF-1). nih.govresearchgate.net

Advanced Methodologies in Mito Tempo Hydrate Research

In Vitro Cell Culture Systems and Models

In vitro models are fundamental in dissecting the direct cellular and molecular impacts of Mito-TEMPO. These systems allow for controlled experimental conditions to study specific pathways and responses.

Two-dimensional (2D) cell culture remains a foundational technique in Mito-TEMPO research. Studies have utilized human neuroblastoma SH-SY5Y cells to investigate the compound's effects on neurotoxicity. In one such study, Mito-TEMPO was shown to suppress autophagic flux through the PI3K/Akt/mTOR signaling pathway. nih.gov It was also found to protect these cells against glutamate-induced cytotoxicity, restoring cell viability. nih.gov Another study used human mesenchymal stem cells (MSCs) to demonstrate that Mito-TEMPO could alleviate oxidative stress induced by antimycin A, a complex III inhibitor. nih.gov This protection was associated with the upregulation of the Nrf2 signaling pathway, highlighting the compound's ability to bolster cellular antioxidant defenses under conditions mimicking hypoxia. nih.gov

Three-dimensional (3D) cell culture models are increasingly being used to better replicate the complex in vivo environment. For instance, a 3D cell culture model containing the human hepatoblastoma cell line HepG2 was used to evaluate Mito-TEMPO's protective effects against acetaminophen (B1664979) (APAP)-induced toxicity. mdpi.com In this model, Mito-TEMPO significantly attenuated the cytotoxicity caused by APAP, an effect that was comparable or superior to that of N-acetyl-L-cysteine (NAC). mdpi.com These advanced 3D models provide a more physiologically relevant context for assessing the compound's efficacy. youtube.com

Primary cells, isolated directly from tissues, offer a model that closely resembles the in vivo state. Research on Mito-TEMPO has utilized primary cultured mouse neurons to study its effects on Aβ-induced mitochondrial dysfunction and neuronal oxidative stress, demonstrating a suppressive effect. nih.gov Another example involves the use of rat peritoneal immune cells stimulated with lipopolysaccharide (LPS). nih.gov In this ex vivo model, Mito-TEMPO was shown to abrogate the increase in mitochondrial reactive oxygen species (mROS) and the subsequent release of interleukin-1β (IL-1β) without impairing essential immune functions like the phagocytotic-induced respiratory burst. nih.gov Studies on human brain microvascular perivascular (HBVP) cells have also been conducted, where Mito-TEMPO improved cell viability and reduced apoptosis following glucose deprivation. researchgate.net

Ex Vivo Tissue Slice and Organ Perfusion Models

Ex vivo models, such as tissue slices and perfused organs, bridge the gap between in vitro and in vivo research by maintaining the tissue architecture and cellular heterogeneity. The effects of Mito-TEMPO have been assessed using fresh rat kidney slices exposed to serum from septic rats. nih.gov These experiments demonstrated that Mito-TEMPO decreased mROS production induced by the septic serum and helped maintain the mitochondrial membrane potential and the normal reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) redox state in renal proximal tubular epithelial cells. nih.gov

In another study, precision-cut lung slices (PCLS) from rats were used to investigate local inflammatory responses. mdpi.com This model, which preserves the complex structure of the lung, showed that Mito-TEMPO efficiently decreases ROS generation in various lung cells, confirming that mitochondrial ROS-mediated pathways are active in this system. mdpi.com These ex vivo approaches allow for the study of tissue-specific effects of Mito-TEMPO in a controlled environment, free from systemic influences.

In Vivo Animal Models and Model Organisms

In vivo studies are indispensable for understanding the integrated physiological and pathological responses to Mito-TEMPO in a whole organism.

Rodent models are the most extensively used in vivo systems for Mito-TEMPO research. In a rat model of neuropathic pain induced by chronic constrictive injury (CCI), Mito-TEMPO treatment was found to relieve pain by protecting mitochondria from oxidative stress injury. nih.gov It significantly attenuated the decrease in mechanical paw withdrawal threshold and thermal paw withdrawal latency. nih.gov Furthermore, it reduced the malondialdehyde content while increasing glutathione (B108866) and superoxide (B77818) dismutase activity. nih.gov

In a rat model of noise-induced hearing loss (NIHL), Mito-TEMPO attenuated oxidative stress and mitochondrial dysfunction. nih.gov It reduced outer hair cell loss, cochlear ribbon synapse loss, and auditory nerve fiber degeneration by preserving the interaction of mitochondrial transcription factor A (TFAM) with mitochondrial DNA (mtDNA) and maintaining mitochondrial biogenesis. nih.gov Other rat models have been used to study its effects in sepsis, where it reduced renal dysfunction and systemic inflammation, and in endotoxemia, where it mitigated liver damage. nih.govmdpi.commdpi.comnih.gov

Mouse models have also been critical. In a mouse model of cisplatin-induced kidney injury, Mito-TEMPO preserved mitochondrial integrity, reduced oxidative damage, and alleviated cell apoptosis and renal dysfunction. researchgate.net Another study using a mouse model of acetaminophen-induced hepatotoxicity demonstrated that Mito-TEMPO administration attenuated elevated serum transaminase activity and hepatic necrosis. mdpi.com

Table 1: Summary of Mito-TEMPO Research Findings in Rodent Models

Model OrganismCondition StudiedKey FindingsReference(s)
Rat Neuropathic Pain (CCI)Relieved pain behavior; protected mitochondria against oxidative stress injury. nih.gov
Rat Noise-Induced Hearing LossAttenuated hearing threshold shifts and cochlear damage by reducing oxidative stress and maintaining mitochondrial biogenesis. nih.gov
Rat Sepsis (Fecal Peritonitis)Reduced systemic IL-1β, decreased renal oxidative stress, and ameliorated renal dysfunction. nih.gov
Rat Endotoxemia (LPS-induced)Mitigated liver tissue damage; reduced nitric oxide levels. mdpi.comnih.gov
Rat Acrylamide-Induced ToxicityShowed a protective effect on lingual tissue structure and reduced inflammatory markers. ekb.eg
Mouse Cisplatin-Induced Kidney InjuryReduced renal dysfunction and mitochondrial damage by scavenging mitochondrial ROS. researchgate.net
Mouse Acetaminophen HepatotoxicityAttenuated liver injury and DNA fragmentation. mdpi.com

Large animal models are often used in reproductive and agricultural research, providing insights relevant to both veterinary and human medicine. In bovine studies, Mito-TEMPO has been shown to improve the in vitro maturation competence of oocytes. nih.govnih.gov Supplementing the maturation medium with Mito-TEMPO improved maturation and fertilization rates and reduced intracellular ROS levels. nih.govnih.gov Further research indicated that Mito-TEMPO enhances the viability of vitrified-warmed bovine blastocysts by improving mitochondrial activity and stabilizing F-actin structures. e-jarb.orge-jarb.org

In feline research, the effect of Mito-TEMPO as a supplement to semen extender for cryopreservation of epididymal spermatozoa was investigated. The study found a slight but significant improvement in the acrosome integrity of frozen-thawed tomcat spermatozoa. frontiersin.orgfrontiersin.orgnih.govresearchgate.net

Ovine models have also been employed, particularly in the context of cryopreservation. A study on vitrified sheep oocytes found that Mito-TEMPO improved meiosis resumption and mitochondrial function. mdpi.comnih.govbohrium.com It effectively rescued mitochondrial dysfunction, attenuated oxidative stress, and maintained spindle structure, ultimately shielding the oocytes from damage caused by the vitrification process. mdpi.comnih.govbohrium.com

Table 2: Summary of Mito-TEMPO Research Findings in Large Animal Models

Model OrganismApplication/Study AreaKey FindingsReference(s)
Bovine Oocyte In Vitro MaturationImproved maturation and fertilization rates; decreased intracellular ROS. nih.govnih.gov
Bovine Embryo CryopreservationImproved viability and quality of vitrified-warmed blastocysts by protecting against cryo-injury. e-jarb.orge-jarb.org
Bovine Semen CryopreservationImproved sperm vitality, acrosome integrity, and DNA integrity of post-thaw bull semen. frontiersin.org
Feline Spermatozoa CryopreservationImproved acrosome integrity of frozen-thawed epididymal tomcat spermatozoa. frontiersin.orgfrontiersin.orgnih.govresearchgate.net
Ovine Oocyte VitrificationImproved viability, meiosis, and mitochondrial function of vitrified oocytes by reducing oxidative stress. mdpi.comnih.govbohrium.commdpi.com

Aquatic Models (e.g., Zebrafish)

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for investigating mitochondrial dysfunction and related human diseases. nih.gov Its genetic and physiological conservation with humans, coupled with optical transparency during embryonic and larval stages, provides a unique window for the in vivo observation of mitochondrial processes. nih.govnih.gov Zebrafish are utilized to model a variety of human conditions where mitochondrial health is compromised, including neurodegenerative and cardiovascular diseases. nih.govnih.gov

Techniques for Assessing Oxidative Stress and Redox State

The primary function of Mito-TEMPO is to scavenge mitochondrial superoxide, thereby mitigating oxidative stress. nih.govglpbio.com A variety of sophisticated techniques are employed to quantify this effect.

Fluorescent Probes for ROS Detection (e.g., MitoSOX, DHE, DCFDA)

Fluorescent probes are indispensable tools for the real-time detection of reactive oxygen species (ROS) within living cells.

MitoSOX™ Red: This probe is a derivative of dihydroethidium (B1670597) specifically engineered to target mitochondria. nih.govthermofisher.com It is highly selective for superoxide. Upon oxidation by superoxide, it fluoresces red, allowing for the visualization and quantification of mitochondrial superoxide levels. thermofisher.comnih.gov Studies consistently show that in cells subjected to oxidative stress, Mito-TEMPO treatment significantly reduces MitoSOX Red fluorescence, confirming its efficacy in scavenging mitochondrial superoxide. nih.govnih.gov

Table 1: Research Findings Using Fluorescent Probes with Mito-TEMPO
ProbeModel/ConditionKey FindingReference
MitoSOX RedHigh glucose-stimulated cardiomyocytesMito-TEMPO abrogated the increase in mitochondrial oxidant levels. nih.gov
MitoSOX RedOxalate-induced renal tubular cellsPretreatment with Mito-TEMPO significantly decreased mitochondrial ROS generation. nih.gov
DHENoise-induced hearing loss in ratsMito-TEMPO treatment remarkably reduced DHE fluorescence, indicating decreased superoxide generation. nih.gov
DCFDAGlutamate-induced neurotoxicity in SH-SY5Y cellsMito-TEMPO treatment attenuated the generation of ROS. nih.gov

Measurement of Oxidative Damage Markers (e.g., 4-HNE, 8-OHdG)

To assess the downstream consequences of oxidative stress, researchers measure stable biomarkers of molecular damage.

4-hydroxynonenal (B163490) (4-HNE): This compound is a major and toxic aldehyde product of lipid peroxidation, which occurs when ROS attack polyunsaturated fatty acids in cellular membranes. Elevated levels of 4-HNE are a hallmark of oxidative damage. Studies have shown that Mito-TEMPO treatment significantly attenuates the generation of 4-HNE in cochlear tissue following noise-induced trauma, demonstrating its ability to protect against lipid peroxidation. nih.gov

8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG): This is one of the most common markers for oxidative DNA damage, resulting from the attack of hydroxyl radicals on the guanine (B1146940) base in DNA. researchgate.net Its presence can lead to mutations if not repaired. Research has consistently found that Mito-TEMPO effectively reduces the expression of 8-OHdG in models of noise-induced hearing loss and chemotherapy-induced organ injury, highlighting its role in preserving genomic integrity under oxidative stress. nih.govresearchgate.netnih.gov

Table 2: Effect of Mito-TEMPO on Oxidative Damage Markers
MarkerModel/ConditionKey FindingReference
4-HNENoise-induced hearing loss in ratsMito-TEMPO treatment significantly attenuated 4-HNE generation. nih.govnih.gov
8-OHdGNoise-induced hearing loss in ratsMito-TEMPO treatment effectively attenuated mtDNA damage as indicated by 8-OHdG. nih.govnih.gov
8-OHdG5-Fluorouracil-induced renal injuryA significantly decreased expression of 8-OHdG was noted in the Mito-TEMPO protected group. researchgate.net
8-OHdGBRAF-driven malignant melanoma8-hydroxyguanosine staining remained unchanged with MitoQ (a similar mitochondria-targeted antioxidant) administration, suggesting context-dependent effects. mdpi.com

Enzymatic Activity Assays for Antioxidant Enzymes

Mito-TEMPO acts as a superoxide dismutase (SOD) mimetic, and its introduction can influence the broader antioxidant enzyme network. nih.govglpbio.comnih.gov Assays to measure the activity of these enzymes are crucial for understanding the complete redox impact.

Superoxide Dismutase (SOD) Assay: These assays typically rely on a system that generates a superoxide flux (e.g., xanthine/xanthine oxidase), which then reduces a detector molecule (e.g., a tetrazolium salt) to produce a colored product. nih.gov The activity of SOD in a sample is measured by its ability to inhibit this colorimetric reaction by scavenging the superoxide. Mito-TEMPO itself possesses SOD-like activity. nih.gov Studies have shown that in certain conditions, such as burn injury or glutamate-induced toxicity, treatment with Mito-TEMPO can lead to an increase in the measured activity of endogenous antioxidant enzymes like manganese superoxide dismutase (MnSOD or SOD2), the primary mitochondrial SOD. nih.govnih.govnih.gov

Catalase (CAT) Assay: Catalase decomposes hydrogen peroxide (H₂O₂) into water and oxygen. Its activity can be measured by monitoring the rate of H₂O₂ disappearance, often spectrophotometrically at 240 nm. While Mito-TEMPO primarily targets superoxide, its action influences the flux of H₂O₂, the product of superoxide dismutation. nih.gov Some research indicates that Mito-TEMPO treatment can have therapeutic effects on parameters impaired by diabetes, which may involve the modulation of enzymes like catalase. researchgate.netresearchgate.net

Glutathione Peroxidase (GPx) Assay: GPx enzymes also detoxify H₂O₂ and other hydroperoxides, using glutathione (GSH) as a reducing substrate. nih.gov Assays often couple the consumption of GSH to the activity of glutathione reductase, which is monitored by the oxidation of NADPH to NADP⁺, detectable as a decrease in absorbance at 340 nm. Mito-TEMPO's function in converting superoxide to H₂O₂ means it can indirectly affect the substrate load for GPx. glpbio.comnih.gov

Table 3: Influence of Mito-TEMPO on Antioxidant Enzyme Activity
EnzymeModel/ConditionKey FindingReference
Superoxide Dismutase (SOD)Burn injury in ratsMito-TEMPO increased cardiac mitochondrial MnSOD activity by 72%. nih.gov
Superoxide Dismutase (SOD)Glutamate-exposed SH-SY5Y cellsMito-TEMPO has a protective effect by enhancing SOD activity. glpbio.comnih.gov
Catalase (CAT)Diabetic mouse modelChronic Mito-TEMPO treatment was evaluated, with catalase protein expression being one of the measured outcomes. researchgate.net
Glutathione Peroxidase (GPx)General mechanismMito-TEMPO converts superoxide to H₂O₂, which is subsequently detoxified to water and oxygen by catalase or glutathione peroxidase. glpbio.comnih.gov

Assessment of Mitochondrial Function

Directly measuring the impact of Mito-TEMPO on the primary functions of mitochondria, such as cellular respiration, is key to its research.

Respirometry and Oxygen Consumption Rate Analysis

High-resolution respirometry is the gold-standard technique for assessing mitochondrial function. youtube.com Instruments like the Seahorse XF Analyzer or Oroboros O2k measure the oxygen consumption rate (OCR) of live cells or isolated mitochondria in real-time. researchgate.net A typical experiment, the "Mitochondrial Stress Test," involves the sequential injection of specific inhibitors and uncouplers to dissect different components of respiration:

Basal Respiration: The baseline OCR of the cells.

ATP Production-linked Respiration: Measured after adding oligomycin, an ATP synthase inhibitor.

Maximal Respiration: The peak OCR achieved after adding an uncoupling agent like FCCP, which collapses the proton gradient and pushes the electron transport chain to its maximum capacity.

Spare Respiratory Capacity: The difference between maximal and basal respiration, representing the cell's ability to respond to increased energy demand.

In various disease models, such as those involving synergistic damage to cardiomyocytes, Mito-TEMPO treatment has been shown to protect mitochondrial function by preserving basal respiration, maximal respiration, and ATP production. researchgate.net In sepsis models, Mito-TEMPO was found to normalize the respiratory control ratio, indicating a restoration of healthy mitochondrial coupling. nih.govmdpi.com

Table 4: Mito-TEMPO's Effect on Mitochondrial Respiration
ParameterModel/ConditionKey FindingReference
Basal & Maximal RespirationCardiomyocytes under metabolic stressMito-TEMPO pretreatment preserved basal respiration, maximal respiration, and ATP production. researchgate.net
Respiratory Control RatioSepsis model in ratsMito-TEMPO normalized the respiratory control ratio, which was altered by the septic insult. mdpi.com
Oxygen ConsumptionLPS-stimulated immune cellsMito-TEMPO did not affect non-mitochondrial oxygen consumption or the phagocytotic-induced respiratory burst. nih.gov
Basal RespirationHuman melanoma cellsMitoQ (a related compound) markedly reduced basal mitochondrial respiration, suggesting metabolism-altering effects beyond antioxidant properties in this context. mdpi.com

Mitochondrial Membrane Potential Dyes (e.g., JC-1)

The assessment of mitochondrial membrane potential (ΔΨm) is a critical method for evaluating mitochondrial function and cell health, with the lipophilic cationic dye JC-1 being a prominent tool in this analysis. In healthy, energized mitochondria, JC-1 accumulates and forms aggregates that emit red fluorescence. Conversely, in cells with depolarized or damaged mitochondria, JC-1 remains in the cytoplasm as monomers, which emit green fluorescence. nih.gov The ratio of red to green fluorescence, therefore, provides a quantifiable measure of the mitochondrial membrane potential. nih.gov

In research involving Mito-TEMPO (hydrate), JC-1 staining is frequently employed to determine the compound's efficacy in preserving mitochondrial integrity under conditions of cellular stress. For instance, in studies of glutamate-induced neurotoxicity in SH-SY5Y neuroblastoma cells, treatment with Mito-TEMPO was shown to attenuate the loss of mitochondrial membrane potential. nih.gov This was visualized by an increase in the red/green fluorescence ratio in the Mito-TEMPO treated groups compared to cells exposed to glutamate (B1630785) alone, indicating that Mito-TEMPO helps to stabilize the mitochondrial membrane. nih.gov Similarly, in cardiomyocytes damaged by synergistic stressors, Mito-TEMPO pretreatment was observed to protect mitochondrial function, a finding supported by JC-1 assay results that showed a preserved mitochondrial membrane potential. researchgate.net

The methodology for using JC-1 typically involves incubating cells with the dye for a short period, after which they are washed and visualized using a fluorescence microscope. nih.gov Quantitative analysis is then performed by measuring the fluorescence intensity of the red and green channels, allowing for a statistical comparison between different treatment groups. nih.govresearchgate.net

ATP Content Quantification

The quantification of adenosine (B11128) triphosphate (ATP) is a direct measure of mitochondrial bioenergetic function, as the majority of cellular ATP is produced through oxidative phosphorylation within the mitochondria. A decrease in cellular ATP levels is often indicative of mitochondrial dysfunction. researchgate.net

In the context of Mito-TEMPO (hydrate) research, ATP content is a key parameter to assess the compound's protective effects on mitochondrial energy production. For example, in a study on noise-induced hearing loss, the cochlear ATP levels were measured. nih.gov The research found that exposure to noise led to a decrease in ATP levels, while treatment with Mito-TEMPO helped to preserve ATP content, suggesting it mitigates mitochondrial dysfunction caused by the acoustic trauma. nih.gov Another study investigating the effects of TEMPO, a related nitroxide radical, on L5178Y cells demonstrated that the compound could lead to a concentration-dependent decrease in cellular ATP content, highlighting that mitochondrial dysfunction is an early effect. researchgate.net This underscores the importance of ATP measurement as an indicator of mitochondrial health.

ATP levels are typically quantified using commercially available kits, often employing a colorimetric or fluorometric assay. researchgate.net In one such method, the CellTiter-Glo luminescent assay is used, which generates a luminescent signal proportional to the amount of ATP present. researchgate.net This allows for a quantitative comparison of ATP production between control and experimental groups, providing insight into the bioenergetic impact of Mito-TEMPO under various conditions.

Mitochondrial Biogenesis Marker Analysis

Mitochondrial biogenesis, the process of generating new mitochondria, is essential for cellular homeostasis and is regulated by a cascade of transcription factors. nih.govresearchgate.net Key markers in this pathway include peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), nuclear respiratory factor 1 (NRF-1), and mitochondrial transcription factor A (TFAM). nih.govnih.gov PGC-1α is considered a master regulator that, once activated, co-activates NRF-1 and NRF-2, which in turn promote the expression of TFAM. nih.govresearchgate.net TFAM then translocates to the mitochondria to drive the replication and transcription of mitochondrial DNA (mtDNA). nih.govresearchgate.net

Research on Mito-TEMPO (hydrate) has investigated its role in modulating these biogenesis markers to counteract cellular damage. A study on noise-induced hearing loss demonstrated that Mito-TEMPO treatment helped to maintain the interaction between TFAM and mtDNA. nih.gov This suggests that Mito-TEMPO can preserve the machinery of mitochondrial biogenesis under stress. In a sepsis-induced liver injury model, Mito-TEMPO pretreatment was found to affect the expression of PGC-1α. semanticscholar.org The analysis of these markers provides a molecular basis for understanding how Mito-TEMPO may support mitochondrial health and function beyond its direct antioxidant effects.

The analysis of these markers is typically carried out using molecular biology techniques such as quantitative real-time PCR (qPCR) to measure mRNA expression levels and Western blotting to assess protein levels. nih.govsemanticscholar.org

Molecular and Cellular Biology Techniques

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a fundamental technique used to detect and quantify specific proteins from a complex mixture, such as a cell or tissue lysate. nih.gov This method involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing with antibodies specific to the target protein. nih.gov In Mito-TEMPO (hydrate) research, Western blotting is crucial for elucidating the molecular pathways affected by the compound.

For example, studies have used Western blotting to assess the expression levels of key proteins involved in oxidative stress and mitochondrial function following Mito-TEMPO treatment. In a model of noise-induced hearing loss, Western blotting revealed that noise exposure decreased the expression of the mitochondrial antioxidant enzyme superoxide dismutase 2 (SOD2), and that Mito-TEMPO treatment could partially restore its expression. nih.gov Similarly, in neuroblastoma cells, the expression and phosphorylation status of proteins in the PI3K/Akt/mTOR signaling pathway were analyzed by Western blot to understand the mechanisms behind Mito-TEMPO's neuroprotective effects. nih.gov

The general procedure for Western blotting includes protein extraction from cells or tissues, determination of protein concentration, separation by SDS-PAGE, transfer to a membrane (e.g., PVDF), and incubation with primary and secondary antibodies. nih.gov The resulting bands are then visualized and quantified, often using a loading control protein like beta-actin or VDAC for normalization to ensure equal protein loading between samples. nih.govresearchgate.net

Quantitative Real-Time PCR for Gene Expression

Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and specific technique for measuring the expression levels of target genes. mdpi.com It allows for the quantification of messenger RNA (mRNA) transcripts in a sample, providing insights into the cellular response to various stimuli. gene-quantification.net The 2-ΔΔCt method is a common approach for analyzing the relative changes in gene expression from qPCR experiments. gene-quantification.net

In the context of Mito-TEMPO (hydrate) research, qPCR is used to evaluate the compound's effect on the transcription of genes related to mitochondrial function and biogenesis. For instance, in a study on noise-induced hearing loss, qPCR was employed to analyze the mtDNA copy number and the mRNA expression of the mitochondrially encoded gene Nd6. nih.gov The results indicated that Mito-TEMPO treatment could influence these parameters, suggesting a protective role at the genetic level. nih.gov In another study on sepsis, qPCR was used to measure the mRNA levels of genes such as PGC-1α and NF-κB in liver tissue to assess the impact of Mito-TEMPO on inflammation and mitochondrial biogenesis pathways. semanticscholar.org

The qPCR workflow involves the extraction of total RNA from samples, its reverse transcription into complementary DNA (cDNA), and then the amplification of specific target genes using a qPCR instrument. semanticscholar.orgmdpi.com The expression levels of the target genes are typically normalized to one or more stable reference genes to correct for variations in the quantity and quality of the starting material. mdpi.com

Immunohistochemistry and Immunofluorescence Microscopy

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful microscopy-based techniques that utilize antibodies to visualize the presence and location of specific proteins within a tissue section or cell. nih.gov IHC typically uses an enzyme-based detection system that produces a colored precipitate, while IF employs fluorophore-conjugated antibodies that emit light at specific wavelengths when excited by a laser. nih.govnih.gov

These techniques are instrumental in Mito-TEMPO (hydrate) research for the in-situ analysis of the compound's effects on cellular and tissue morphology and protein localization. For example, in a study investigating noise-induced hearing loss, immunofluorescence staining was used to visualize and quantify the survival of outer hair cells (OHCs) in the cochlea. nih.gov By staining for Myosin VIIa, a marker for hair cells, the researchers demonstrated that Mito-TEMPO treatment prevented noise-induced OHC loss. nih.gov In the same study, IF was also used to examine the juxtaposition of pre- and post-synaptic proteins (CtBP2 and GluA2) to assess synaptic integrity. nih.gov

Another application of IF in Mito-TEMPO research is to confirm the subcellular localization of proteins. For instance, co-staining with a mitochondrial marker like MitoTracker Red CMXRos can be used to verify if a protein of interest is localized to the mitochondria. researchgate.net These imaging techniques provide crucial spatial context to the quantitative data obtained from methods like Western blotting and qPCR.

Interactive Data Tables

Table 1: Effect of Mito-TEMPO (hydrate) on Mitochondrial Membrane Potential (ΔΨm) in SH-SY5Y Cells

Treatment GroupJC-1 Fluorescence Ratio (Red/Green)OutcomeReference
ControlHighNormal ΔΨm nih.gov
Glutamate (100 µM)LowDecreased ΔΨm nih.gov
Glutamate + Mito-TEMPO (50 µM)Increased vs. GlutamatePartial Restoration of ΔΨm nih.gov
Glutamate + Mito-TEMPO (100 µM)Increased vs. GlutamateSignificant Restoration of ΔΨm nih.gov

Table 2: Research Findings on ATP Content with Mito-TEMPO (hydrate) Treatment

Experimental ModelStressorMito-TEMPO (hydrate) Effect on ATPResearch ConclusionReference
Cochlea (in vivo)Noise ExposurePreserved ATP LevelsMitigates noise-induced mitochondrial dysfunction nih.gov
CardiomyocytesSynergistic StressorsProtected ATP ProductionPreserves mitochondrial function researchgate.net

Table 3: Analysis of Mitochondrial Biogenesis Markers in Mito-TEMPO (hydrate) Studies

MarkerTechnique UsedFinding with Mito-TEMPO (hydrate)ImplicationReference
TFAM-mtDNA InteractionReal-time qPCRMaintained interactionPreserves mitochondrial biogenesis machinery nih.gov
PGC-1αQuantitative Real-Time PCRModulated mRNA expressionInfluences the master regulator of biogenesis semanticscholar.org

Table 4: Western Blot Analysis in Mito-TEMPO (hydrate) Research

Target ProteinExperimental ModelKey Finding with Mito-TEMPO (hydrate)SignificanceReference
SOD2Cochlea (Noise-Induced Hearing Loss)Partially restored noise-induced decrease in expressionEnhances mitochondrial antioxidant defense nih.gov
PI3K/Akt/mTOR pathway proteinsSH-SY5Y Cells (Glutamate Neurotoxicity)Altered phosphorylation statusModulates cell survival and autophagy pathways nih.gov

Table 5: Gene Expression Analysis by qPCR in Mito-TEMPO (hydrate) Studies

GeneExperimental ModelFinding with Mito-TEMPO (hydrate)ImplicationReference
Nd6 (mtDNA)Cochlea (Noise-Induced Hearing Loss)Influenced mRNA expression levelsAffects mitochondrial-encoded gene transcription nih.gov
PGC-1αLiver (Sepsis Model)Modulated mRNA levelsRegulates inflammatory and biogenesis pathways semanticscholar.org
NF-κBLiver (Sepsis Model)Suppressed nuclear translocationAttenuates inflammatory response semanticscholar.org

Table 6: Immunohistochemistry/Immunofluorescence Applications in Mito-TEMPO (hydrate) Research

ApplicationTargetKey Finding with Mito-TEMPO (hydrate)SignificanceReference
Cell SurvivalOuter Hair Cells (Myosin VIIa)Prevented noise-induced cell lossDemonstrates cytoprotective effects in situ nih.gov
Synaptic IntegrityCtBP2 and GluA2 juxtapositionPreserved synaptic connectionsProtects neuronal structures from damage nih.gov

Flow Cytometry for Cell Population Analysis and Apoptosis Detection

Flow cytometry is a powerful technique for the high-throughput analysis of single cells in a population. In the context of Mito-TEMPO (hydrate) research, it is extensively used to assess the compound's effects on cell viability, apoptosis, and mitochondrial health. By using fluorescent probes, researchers can quantify various cellular parameters in response to oxidative stress and subsequent treatment with Mito-TEMPO.

One key application is the analysis of apoptosis, or programmed cell death. Annexin V/propidium (B1200493) iodide (PI) staining is a common method used in flow cytometry to distinguish between healthy, apoptotic, and necrotic cells. Studies have shown that Mito-TEMPO can effectively reduce the percentage of apoptotic cells induced by various stressors. For instance, in a study involving human osteosarcoma cells, pretreatment with Mito-TEMPO significantly reduced apoptosis induced by piscidin-1. nih.gov Similarly, in A549 lung cancer cells, Mito-TEMPO attenuated apoptosis caused by the compound ABN-B. nih.gov

Flow cytometry is also employed to measure changes in mitochondrial membrane potential (MMP), a key indicator of mitochondrial health. A decrease in MMP is an early event in apoptosis. In studies on goat sperm cryopreservation, Mito-TEMPO was found to maintain a higher MMP, leading to improved sperm viability. researchgate.net

The table below summarizes findings from various studies where flow cytometry was used to evaluate the efficacy of Mito-TEMPO (hydrate).

Table 1: Effects of Mito-TEMPO (hydrate) as Assessed by Flow Cytometry

Cell/Sample TypeInducing Agent/ConditionKey Findings with Mito-TEMPO (hydrate) TreatmentReference
Goat SpermatozoaCryopreservationImproved sperm viability, decreased apoptotic-like changes and ROS concentration, and higher mitochondrial membrane potential. researchgate.net
A549 and NCI-H1975 cellsABN-B (a bioactive compound)Attenuated G2/M cell cycle arrest and apoptosis. nih.gov
MG63 Osteosarcoma CellsPiscidin-1Partially reversed the collapse of mitochondrial membrane potential and reduced apoptosis. nih.gov
16HBE14o- cellsRhinovirus (RV)Blocked RV-stimulated mitochondrial ROS generation. researchgate.net

Mass Spectrometry-Based Proteomics for Protein Oxidation

Mass spectrometry (MS)-based proteomics is an indispensable tool for identifying and quantifying proteins and their post-translational modifications, including oxidative modifications. In the study of Mito-TEMPO (hydrate), this methodology allows for the precise identification of proteins that are protected from oxidative damage by the compound.

The general workflow for such studies involves inducing oxidative stress in a biological system (e.g., cells or tissues), with and without Mito-TEMPO treatment. Proteins are then extracted, digested into peptides, and analyzed by MS. Oxidative modifications, such as carbonylation or the formation of nitrotyrosine, result in a mass shift that can be detected by the mass spectrometer, allowing for the identification of the specific protein and the site of modification. frontiersin.org

A notable study investigating the effects of muscle disuse demonstrated the utility of this approach. In a rat model of hindlimb suspension, which leads to an increase in mitochondria-derived reactive oxygen species (ROS), MS-based analysis revealed an increase in the oxidation of tropomyosin in the soleus muscle. Treatment with Mito-TEMPO was shown to prevent this increase in tropomyosin oxidation. nih.gov This finding highlights the ability of Mito-TEMPO to protect specific contractile proteins from oxidative damage during periods of muscle unloading.

Table 2: Application of Mass Spectrometry in Mito-TEMPO (hydrate) Research

Biological SystemConditionKey Finding with Mito-TEMPO (hydrate) TreatmentReference
Rat Soleus Muscle7-day Hindlimb SuspensionPrevented the increase in oxidized tropomyosin. nih.gov

Transcriptome Analysis (e.g., Single-cell RNA sequencing)

Transcriptome analysis provides a comprehensive view of the gene expression profile of a cell or tissue. Techniques such as quantitative PCR (qPCR) and RNA sequencing (RNA-seq) are used to understand how Mito-TEMPO (hydrate) influences cellular function at the transcriptional level.

Studies have utilized qPCR to investigate the effect of Mito-TEMPO on the expression of specific genes, particularly those involved in mitochondrial function and biogenesis. For example, in a model of noise-induced hearing loss, treatment with Mito-TEMPO was found to improve the expression of mitochondrial genes. frontiersin.org In a burn injury model, Mito-TEMPO was shown to regulate the expression of genes related to mitochondrial DNA replication. nih.gov

Single-cell RNA sequencing (scRNA-seq) is an advanced transcriptomic technique that allows for the analysis of gene expression in individual cells. While specific studies applying scRNA-seq in conjunction with Mito-TEMPO treatment are still emerging, this methodology holds immense potential. By analyzing the transcriptomes of thousands of individual cells, scRNA-seq could reveal heterogeneous cellular responses to oxidative stress and Mito-TEMPO treatment. This could help identify specific cell subpopulations that are more or less responsive to the compound and uncover novel cellular pathways affected by Mito-TEMPO. The high level of mitochondrial transcripts can be an indicator of cellular stress, and scRNA-seq allows for the detailed analysis of this and other transcriptional signatures on a cell-by-cell basis. nih.gov

Table 3: Transcriptome Analysis in Mito-TEMPO (hydrate) Research

MethodologyBiological System/ModelKey Findings/Potential Applications with Mito-TEMPO (hydrate)Reference
qPCRRat Cochlea (Noise-Induced Hearing Loss)Improved mitochondrial gene expression. frontiersin.org
qPCRRat Heart (Burn Injury)Regulated the mRNA levels of mitochondrial DNA replication/repair complex components. nih.gov
Single-cell RNA sequencing (scRNA-seq)(Potential Application)Could identify heterogeneous cellular responses and novel pathways affected by Mito-TEMPO. nih.gov

Genetic Perturbation Approaches (e.g., CRISPR-Cas9 Screens)

Genetic perturbation techniques, such as RNA interference (RNAi) and CRISPR-Cas9, are powerful tools for dissecting the genetic underpinnings of cellular processes. These methods can be used to identify genes that are essential for the therapeutic effects of Mito-TEMPO (hydrate) or that modulate its activity.

While large-scale CRISPR-Cas9 screens in the context of Mito-TEMPO treatment are yet to be widely published, more targeted genetic perturbation studies have provided valuable insights. One such approach involves the use of short hairpin RNA (shRNA) to knock down the expression of a specific gene. In a study on cardiac myocytes, researchers used an adenovirus containing a tafazzin shRNA to model Barth syndrome, a condition characterized by mitochondrial dysfunction. They found that knocking down tafazzin led to increased mitochondrial ROS and cardiac dysfunction. Treatment with Mito-TEMPO was able to normalize the enhanced mitochondrial ROS production and abrogate the negative cardiac effects. researchgate.net This demonstrates how genetic perturbation can be combined with pharmacological treatment to elucidate the mechanisms of both the disease and the therapeutic intervention.

These genetic perturbation approaches, when combined with high-throughput screening, have the potential to uncover novel genetic interactors of Mito-TEMPO and identify new therapeutic targets for diseases associated with mitochondrial oxidative stress.

Future Directions in Mito Tempo Hydrate Research

Elucidating Additional Molecular Targets and Signaling Networks

While Mito-TEMPO is primarily recognized for its superoxide (B77818) dismutase (SOD) mimetic activity within the mitochondria, ongoing research is uncovering its influence on a variety of cellular signaling networks beyond direct radical scavenging. nih.govnih.gov This expansion of its known mechanisms opens new avenues for its therapeutic application.

Key signaling pathways modulated by Mito-TEMPO include:

PI3K/Akt/mTOR Pathway: In models of glutamate-induced cytotoxicity in neuroblastoma cells, Mito-TEMPO has been shown to activate the PI3K/Akt/mTOR pathway. nih.govnih.gov It significantly increases the phosphorylation of PI3K, Akt, and mTOR, which is a crucial pathway for promoting cell survival. nih.gov This action helps to inhibit excessive autophagy, a process of cellular self-digestion that can lead to cell death when overactive. nih.govnih.gov

ERK1/2 Pathway: Research in diabetic cardiomyopathy has revealed that the protective effects of Mito-TEMPO are linked to the downregulation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) phosphorylation. nih.govresearchgate.net The ERK1/2 pathway is involved in cellular processes like proliferation and apoptosis, and its overactivation can contribute to the pathology of the diabetic heart. researchgate.net

Mitochondrial Biogenesis and DNA Maintenance: In models of noise-induced hearing loss, Mito-TEMPO treatment was found to restore the interaction between mitochondrial transcription factor A (TFAM) and mitochondrial DNA (mtDNA). nih.govfrontiersin.org This is critical for maintaining mitochondrial biogenesis and function. nih.gov Similarly, in neuronal cells exposed to amyloid-beta toxicity, Mito-TEMPO mitigated the depletion of mtDNA and preserved the expression of key replication-related proteins like DNA polymerase gamma (DNA pol γ) and Twinkle. nih.gov

Apoptosis and Cell Death Regulation: Mito-TEMPO influences programmed cell death pathways. In aged cardiomyocytes, it offers protection against the overexpression of Bnip3, a protein that can trigger mitochondrial depolarization and turnover via autophagy. nih.gov In cases of acetaminophen-induced liver injury, Mito-TEMPO prevents the mitochondrial translocation of the pro-apoptotic protein Bax and the subsequent release of intermembrane proteins that lead to cell death. nih.gov

Nitric Oxide (NO) Signaling: In a rat model of endotoxemia, Mito-TEMPO treatment was shown to reduce elevated levels of nitric oxide, a key signaling molecule in inflammation. mdpi.com

These findings indicate that Mito-TEMPO's therapeutic effects are not solely due to antioxidant activity but also stem from its ability to modulate complex signaling cascades involved in cell survival, inflammation, and metabolism.

Table 1: Investigated Molecular Targets and Signaling Networks of Mito-TEMPO

Signaling Pathway/Target Observed Effect of Mito-TEMPO Disease Model/Context Reference(s)
PI3K/Akt/mTOR Activation/Increased Phosphorylation Glutamate-induced neurotoxicity nih.gov, nih.gov
ERK1/2 Downregulation of Phosphorylation Diabetic Cardiomyopathy nih.gov, researchgate.net
TFAM-mtDNA Interaction Restoration Noise-Induced Hearing Loss nih.gov, frontiersin.org
DNA pol γ, Twinkle Preserved Expression Amyloid Beta-induced neurotoxicity nih.gov
Bnip3 Protection against overexpression Aged Cardiomyocytes nih.gov
Bax Translocation Prevention Acetaminophen (B1664979) Hepatotoxicity nih.gov
Nitric Oxide (NO) Reduction of elevated levels Endotoxemia mdpi.com

Investigating Synergistic Effects with Other Therapeutic Modalities

The potential of Mito-TEMPO as a combination therapy is an active area of research, with studies exploring its synergistic effects with other therapeutic agents to enhance efficacy. The rationale is that targeting mitochondrial oxidative stress while simultaneously modulating other pathological pathways could lead to improved outcomes.

In a study on acetaminophen-induced liver damage, the combination of Mito-TEMPO with N-acetylcysteine (NAC), the standard-of-care antioxidant, provided superior protection compared to NAC alone. nih.gov This suggests that directly targeting the mitochondrial source of oxidative stress with Mito-TEMPO complements the broader antioxidant action of NAC.

Conversely, research in cancer models has produced more complex results. In studies using models of BRAF-induced malignant melanoma and KRAS-induced lung cancer, Mito-TEMPO as a monotherapy had little to no effect on tumor progression. nih.govnih.gov This finding underscores the likelihood that for complex diseases like cancer, Mito-TEMPO would need to be part of a combination strategy. The concept of using mitochondria-targeting drugs, or "mitocans," in synergy with other treatments like glycolysis inhibitors has shown promise in leukemia cells. mdpi.comfrontiersin.org

However, not all combinations result in added benefits. In a study on high glucose-stimulated cardiomyocytes, combining Mito-TEMPO with a Nox2 inhibitor (gp91ds-tat) did not offer further protection beyond what each compound provided individually, suggesting a possible overlap or interaction in their mechanisms of action. nih.gov

These initial findings highlight the necessity of carefully selecting combination therapies based on the specific disease pathology to achieve true synergistic effects.

Exploring Novel Applications in Emerging Disease Research Areas

The fundamental role of mitochondrial dysfunction and oxidative stress in a wide array of pathologies has prompted researchers to investigate Mito-TEMPO in a variety of emerging disease areas beyond its initial applications.

Neurodegenerative Diseases: Mito-TEMPO is being actively studied in models of Alzheimer's and Parkinson's disease. researchgate.net It has been shown to reduce the production of reactive oxygen species (ROS), protect against lipid peroxidation, and prevent damage to mitochondrial DNA in neurons exposed to neurotoxic agents. nih.govnih.govmdpi.com

Hearing Loss: In animal models of noise-induced hearing loss, systemic administration of Mito-TEMPO was shown to protect the delicate structures of the inner ear, including outer hair cells and ribbon synapses, by reducing oxidative stress and preserving mitochondrial function within the cochlea. nih.govfrontiersin.org

Aging: Research in aged rats has demonstrated that Mito-TEMPO can exert an antiarrhythmic effect on heart cells by mitigating mitochondrial ROS and improving cellular calcium handling. nih.gov Studies have also tracked age-related changes in the metabolic reduction rate of Mito-TEMPO in the brains of Alzheimer's disease model mice. researchgate.net

Dermatology: Mito-TEMPO has shown a protective effect against skin damage induced by ultraviolet (UV) radiation in animal models. nih.gov It was found to reduce mitochondrial ROS generation and lipid peroxidation in skin tissues, thereby preserving mitochondrial complex activity and protecting against histological damage. nih.gov

Hepatocarcinogenesis: In a mouse model of chemically-induced liver cancer, treatment with Mito-TEMPO increased survival, and decreased tumor incidence and multiplicity. nih.gov

Reproductive Medicine: Emerging research has explored the use of Mito-TEMPO to improve the outcomes of assisted reproductive technologies. Studies have shown it can enhance the quality of cryopreserved ram spermatozoa and improve the meiotic resumption and mitochondrial function of vitrified sheep oocytes. researchgate.netmdpi.com

This expanding scope of research suggests that Mito-TEMPO could have broad therapeutic potential across multiple medical fields.

Advanced Preclinical Model Development for Specific Pathologies

The evaluation of Mito-TEMPO's efficacy relies on the use of sophisticated preclinical models that accurately replicate human diseases. Researchers have employed a diverse range of in vivo and in vitro systems to study its effects.

In Vivo Animal Models:

Metabolic Disease: To study diabetic cardiomyopathy, researchers have used both streptozotocin-induced type 1 diabetic mice and genetically diabetic (db/db) type 2 models. nih.govresearchgate.net

Cancer: Models of BRAF-driven melanoma and KRAS-driven lung cancer in mice have been used to assess Mito-TEMPO's potential as an anti-cancer agent. nih.govresearchgate.net Additionally, a mouse model of N-nitrosodiethylamine-induced hepatocarcinogenesis has been employed. nih.gov

Neurodegeneration: Transgenic mouse models of Alzheimer's disease (e.g., APdE9) and toxin-induced models of Parkinson's disease (e.g., MPTP-treated mice) are crucial for studying neuroprotective effects. mdpi.comresearchgate.net

Sensory Disorders: Rat models of acoustic trauma are used to investigate the protective effects against noise-induced hearing loss. nih.govfrontiersin.org

In Vitro Cell-Based Models:

Cardiomyocytes: Primary adult rat ventricular cardiomyocytes are used to study effects on cardiac function and dysfunction under conditions like high glucose or aging. nih.govnih.gov

Neuronal Cells: Neuroblastoma cell lines (e.g., SH-SY5Y) and primary cultured mouse cortical neurons are standard models for investigating neurotoxicity and neuroprotection. nih.govnih.govnih.gov

Cancer Cells: Human melanoma and lung cancer cell lines are utilized to study the direct effects of Mito-TEMPO on cancer cell proliferation and metabolism. nih.govresearchgate.net

Future progress in this area will likely involve the use of more advanced models, such as organoids and patient-derived xenografts. These models can offer a more accurate representation of human tissue architecture and genetic diversity, providing a better bridge between preclinical findings and clinical trials. The need for endogenous mouse models, where tumors develop more naturally within an intact immune system, has also been highlighted as critical for evaluating cancer therapies. nih.gov

Comparative Studies with Other Mitochondria-Targeted Antioxidants

To better understand the specific advantages and potential of Mito-TEMPO, several studies have compared its performance against other antioxidants, particularly those that also target mitochondria.

A direct comparison with SKQ1 , another triphenylphosphonium (TPP+)-based antioxidant, in a mouse model of kidney ischemia-reperfusion injury found that Mito-TEMPO provided superior renal protection. nih.gov The study concluded that Mito-TEMPO was safer and demonstrated greater potential as a therapeutic agent for mitigating oxidative stress-related injury. nih.gov

When compared to its untargeted parent compound, TEMPO , which has the same antioxidant moiety but lacks the mitochondria-targeting TPP+ cation, Mito-TEMPO was dramatically more effective at protecting against acetaminophen-induced liver toxicity. nih.gov This result strongly validates the importance of the mitochondria-targeting strategy for diseases where mitochondria are the primary source of oxidative stress.

In cancer models, Mito-TEMPO has been studied alongside MitoQ . While neither compound was found to be effective as a monotherapy for melanoma or lung cancer, they exhibited different effects on cellular metabolism. nih.govnih.gov MitoQ, but not Mito-TEMPO, was observed to reduce mitochondrial respiration and increase glycolysis in melanoma cells, indicating that despite both targeting mitochondria, they can have distinct downstream effects. nih.govresearchgate.net

These comparative studies are crucial for defining the unique therapeutic profile of Mito-TEMPO and for guiding the selection of the most appropriate antioxidant for a given pathological condition.

Table 2: Comparative Efficacy of Mito-TEMPO

Comparator Compound Disease Model/Context Finding Reference(s)
SKQ1 Ischemia-Reperfusion Kidney Injury Mito-TEMPO showed superior renal protection and greater therapeutic potential. nih.gov
TEMPO (untargeted) Acetaminophen Hepatotoxicity Mito-TEMPO was dramatically more protective, highlighting the benefit of mitochondrial targeting. nih.gov
MitoQ Melanoma & Lung Cancer Neither was effective as monotherapy. They had different impacts on cancer cell metabolism. nih.gov, researchgate.net, nih.gov

Development of Refined Delivery Systems and Bioavailability Studies

The effectiveness of Mito-TEMPO is predicated on its ability to reach and accumulate within mitochondria. The current delivery mechanism relies on the lipophilic triphenylphosphonium (TPP+) cation, which uses the large negative membrane potential of the inner mitochondrial membrane to drive its accumulation inside the organelle. frontiersin.orgnih.gov

While effective, this delivery method has potential limitations. For instance, TPP-based antioxidants tend to accumulate preferentially in healthy mitochondria with a high membrane potential. mdpi.com This could be a drawback in diseases where mitochondria are already damaged and depolarized, as they may not be able to take up the therapeutic agent efficiently. mdpi.com This challenge points to a need for novel delivery systems that are independent of mitochondrial membrane potential.

Future research directions in delivery systems could include:

Alternative Targeting Moieties: Exploring other targeting molecules, such as Szeto-Schiller (SS) peptides, which can accumulate in mitochondria independently of membrane potential by binding to cardiolipin (B10847521) in the inner membrane. mdpi.com

Controlled-Release Scaffolds: Developing systems like biocompatible, polymeric nanofibrous scaffolds that can provide a sustained, localized release of the antioxidant. nih.gov This approach has been demonstrated for another nitroxide-based mitochondrial antioxidant and could be adapted for Mito-TEMPO, particularly for applications like wound healing or tissue engineering. nih.gov

Nanoparticle-Based Delivery: Encapsulating Mito-TEMPO in nanocarriers could improve its stability, bioavailability, and targeting to specific tissues or cell types before it even reaches the mitochondria. mdpi.com Strategies like MITO-Porter, a liposome-based system designed for mitochondrial delivery, could also be explored. acs.org

Improving the delivery and bioavailability of Mito-TEMPO will be a critical step in translating its promising preclinical results into effective clinical therapies.

Q & A

Q. What is the primary mechanism of action of Mito-TEMPO in mitigating oxidative stress?

Mito-TEMPO is a mitochondria-targeted superoxide dismutase (SOD) mimetic that scavenges mitochondrial superoxide radicals (O₂⁻) by converting them into hydrogen peroxide (H₂O₂) or molecular oxygen (O₂), which are further detoxified by endogenous enzymes like catalase or glutathione peroxidase. This mechanism is critical in models of mitochondrial oxidative stress, such as acetaminophen (APAP)-induced hepatotoxicity or LPS-induced sepsis .

Methodological Insight : Validate its antioxidant activity using mitochondrial ROS probes (e.g., MitoSOX Red) and assess downstream markers like SOD activity, glutathione levels, or H₂O₂ detoxification enzymes in vitro and in vivo .

Q. What are standard in vitro protocols for testing Mito-TEMPO’s efficacy?

  • Cell Lines : Human neuroblastoma (SH-SY5Y) and renal tubular epithelial (NRK-52E) cells are commonly used .
  • Concentration Range : 10–100 µM, depending on the model. For example:
    • 50–100 µM Mito-TEMPO restored SH-SY5Y cell viability after glutamate toxicity via MTT assay .
    • 10 µM pre-treatment protected NRK-52E cells from oxalate-induced mitochondrial membrane potential collapse .
  • Outcome Measures : Cell viability (MTT), mitochondrial membrane potential (JC-1 assay), and ROS levels (DCFDA or MitoSOX) .

Q. What in vivo dosing regimens and models are validated for Mito-TEMPO?

  • Dosage : 20 mg/kg via intraperitoneal (i.p.) injection is standard in murine models, administered 1 hour before injury induction (e.g., LPS or APAP) .
  • Models :
    • Liver Injury : APAP-induced hepatotoxicity in C57BL/6 mice, with outcomes including ALT/AST levels and histopathological necrosis .
    • Sepsis : LPS-induced systemic inflammation, assessed via plasma cytokines and organ dysfunction markers .
  • Validation : Include sham controls and measure both acute (24-hour) and delayed (48-hour) effects due to its dual protective/apoptotic roles in prolonged injury .

Advanced Research Questions

Q. How to reconcile contradictory findings on Mito-TEMPO’s role in apoptosis?

Mito-TEMPO exhibits context-dependent effects:

  • Protective : Reduces apoptosis in 5-fluorouracil (5-FU)-induced intestinal injury by lowering TUNEL-positive cells and enhancing mitochondrial antioxidant enzymes (e.g., MnSOD) .
  • Pro-Apoptotic : Induces secondary apoptosis in late-stage APAP hepatotoxicity via RIP3 kinase activation .

Methodological Recommendation : Use time-course studies to differentiate early (protective) vs. late (apoptotic) effects. Pair with RIP3 inhibitors or caspase assays to dissect pathways .

Q. How does Mito-TEMPO differentially regulate autophagy and mitophagy?

  • Autophagy Suppression : At 50–100 µM, Mito-TEMPO inhibits autophagic flux in SH-SY5Y cells via PI3K/AKT/mTOR pathway activation, measured by LC3-II/p62 accumulation .
  • Mitophagy Activation : At lower doses (2–5 µM), it enhances PINK1/Parkin-mediated mitophagy in MIN6 cells, reducing mitochondrial damage (TOMM20↓, LC3-II↑) .

Experimental Design : Use tandem fluorescent LC3 (mRFP-GFP-LC3) reporters to distinguish autophagosome-lysosome fusion and quantify mitophagy (e.g., MitoTracker/LysoTracker colocalization) .

Q. What are optimal strategies for combining Mito-TEMPO with chemotherapeutic agents?

In 5-FU-induced intestinal injury models:

  • Co-Treatment : 5 µM Mito-TEMPO reduced apoptosis by 72% (TUNEL assay) and restored mitochondrial glutathione (mtGSH) and GPx activity .
  • Dosage Consideration : Lower concentrations (2–5 µM) are preferable to avoid off-target mTOR activation, which may antagonize chemotherapy .

Q. How to measure mitochondrial ROS dynamics in Mito-TEMPO-treated models?

  • Probes :
    • MitoSOX Red for mitochondrial O₂⁻ .
    • DHE (dihydroethidium) for general ROS in tissues .
  • Quantification : Normalize fluorescence intensity to mitochondrial mass (MitoTracker Green) and validate via SOD activity assays or redox-sensitive Western blot markers (e.g., phosphorylated CaMKIIδ) .

Q. What is Mito-TEMPO’s role in modulating ferroptosis?

Mito-TEMPO inhibits ferroptosis in sodium palmitate (SP)-treated MIN6 cells by:

  • Upregulating GPX4 and FSP1 (ferroptosis suppressors).
  • Downregulating ACSL4 and Fe²⁺ levels (FerroOrange assay).
  • Reducing lipid peroxidation (BODIPY 581/591 C11 staining) .

Methodological Note : Combine with ferroptosis inducers (e.g., erastin) and inhibitors (e.g., ferrostatin-1) to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.